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  • Product: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde
  • CAS: 61149-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique elec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The introduction of a nitro group and a carbaldehyde function further enhances the chemical reactivity and potential for therapeutic applications. This guide provides a comprehensive technical overview of a specific, highly functionalized indole derivative: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and explore its promising role in the landscape of modern drug discovery, particularly in oncology.

Chemical Structure and Identification

5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a poly-substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached at the 5-position, a nitro group at the 4-position, and a carbaldehyde (formyl) group at the 2-position of the indole ring.

Identifier Value
IUPAC Name 5-Methyl-4-nitro-1H-indole-2-carbaldehyde
CAS Number 61149-55-1[1]
Molecular Formula C10H8N2O3[1]
Molecular Weight 204.18 g/mol [1]
SMILES O=Cc1c[nH]c2ccc(C)c(c12)[O-]

Physicochemical and Spectroscopic Properties

Experimentally determined physicochemical data for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be predicted:

  • Appearance: Likely a yellow or orange solid, characteristic of many nitroaromatic compounds.

  • Solubility: Expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents.

  • Stability: The presence of the nitro group can make the compound sensitive to light and heat. It should be stored in a cool, dark, and inert atmosphere.

Predicted Spectroscopic Data

¹H NMR (Proton NMR):

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

  • Indole N-H Proton: A broad singlet, also in the downfield region (δ 11.0-12.5 ppm), the chemical shift of which can be solvent-dependent.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution.

  • Methyl Protons (-CH₃): A singlet is expected in the upfield region, around δ 2.4-2.6 ppm.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (-CHO): A resonance in the highly deshielded region, typically δ 180-190 ppm.

  • Aromatic and Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.

  • Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp to broad band around 3300-3400 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1330-1370 cm⁻¹).

  • C-H Stretches (Aromatic and Alkyl): Bands in the 2850-3100 cm⁻¹ region.

  • C=C Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.18). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the formyl group (-CHO), the nitro group (-NO₂), and other characteristic fragmentations of the indole ring.

Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde can be achieved through a two-step process starting from 5-methyl-1H-indole. The first step involves the regioselective nitration of the indole ring, followed by the formylation at the 2-position.

Step 1: Synthesis of the Precursor, 5-Methyl-4-nitro-1H-indole

The direct nitration of substituted indoles can be challenging due to the high reactivity of the indole nucleus, often leading to a mixture of positional isomers and polysubstituted products.[4] However, specific conditions can favor the desired regioselectivity.

Experimental Protocol:

  • Dissolution: Dissolve 5-methyl-1H-indole in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.

  • Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, in an ice-salt or dry ice-acetone bath to control the exothermic reaction.

  • Nitration: Slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining vigorous stirring. The slow addition is crucial to prevent overheating and the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and precipitate the product.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until it is slightly alkaline. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 5-methyl-4-nitro-1H-indole.

Step 2: Vilsmeier-Haack Formylation of 5-Methyl-4-nitro-1H-indole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF) and cool it to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • Substrate Addition: Dissolve the 5-methyl-4-nitro-1H-indole from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for several hours. The progress of the reaction should be monitored by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Basification and Product Isolation: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or potassium carbonate until the pH is basic. This will cause the product to precipitate. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold water and dry it. The crude 5-Methyl-4-nitro-1H-indole-2-carbaldehyde can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Vilsmeier-Haack Formylation 5-Methyl-1H-indole 5-Methyl-1H-indole Nitration_Reaction Nitration 5-Methyl-1H-indole->Nitration_Reaction Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitration_Reaction 5-Methyl-4-nitro-1H-indole 5-Methyl-4-nitro-1H-indole Nitration_Reaction->5-Methyl-4-nitro-1H-indole Formylation_Reaction Formylation 5-Methyl-4-nitro-1H-indole->Formylation_Reaction Vilsmeier_Reagent POCl₃ / DMF Vilsmeier_Reagent->Formylation_Reaction Final_Product 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Formylation_Reaction->Final_Product

Caption: Synthetic route to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Potential Applications in Drug Development

The strategic placement of the methyl, nitro, and carbaldehyde groups on the indole scaffold makes 5-Methyl-4-nitro-1H-indole-2-carbaldehyde a molecule of significant interest for drug discovery, particularly in the field of oncology.

Anticancer Activity: A Dual-Action Mechanism

Derivatives of 5-nitroindole have demonstrated potent anticancer activities against various cancer cell lines.[6][7][8] The mechanism of action is often multifaceted, involving the targeted stabilization of G-quadruplex DNA structures and the induction of oxidative stress.

4.1.1. c-Myc G-Quadruplex Stabilization

The promoter region of the c-Myc oncogene contains guanine-rich sequences that can fold into non-canonical DNA secondary structures known as G-quadruplexes. The formation and stabilization of these structures can inhibit the transcription of the c-Myc gene, which is overexpressed in up to 80% of human cancers.[7] 5-nitroindole derivatives have been shown to bind to and stabilize these c-Myc G-quadruplexes, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[6][7]

cMyc_Pathway Nitroindole 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 targets Stabilization Binding and Stabilization Nitroindole->Stabilization G4->Stabilization Transcription_Inhibition Inhibition of c-Myc Transcription Stabilization->Transcription_Inhibition cMyc_Downregulation Downregulation of c-Myc Protein Transcription_Inhibition->cMyc_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Downregulation->Apoptosis

Caption: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.

4.1.2. Induction of Reactive Oxygen Species (ROS)

In addition to their effects on c-Myc, some 5-nitroindole compounds have been observed to increase the intracellular concentration of Reactive Oxygen Species (ROS).[6][7] While moderate levels of ROS can promote cancer cell survival, excessive ROS accumulation induces oxidative stress, leading to cellular damage and apoptosis through various signaling pathways. The nitroaromatic moiety is a key structural feature that can be bioreduced under hypoxic conditions, often found in solid tumors, to generate radical species that contribute to ROS production.

ROS_Pathway Nitroindole 5-Nitroindole Derivative ROS_Induction Increased Intracellular ROS Levels Nitroindole->ROS_Induction Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: ROS-Induced Apoptosis Pathway by 5-Nitroindole Derivatives.

A Versatile Intermediate for Further Chemical Elaboration

The carbaldehyde group at the 2-position of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a versatile chemical handle that allows for a wide range of subsequent chemical modifications. This opens up avenues for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the aldehyde can undergo:

  • Reductive amination: to introduce various amine-containing side chains, which can modulate solubility and target binding.

  • Wittig and related olefination reactions: to introduce carbon-carbon double bonds for further functionalization.

  • Condensation reactions: with active methylene compounds to create more complex heterocyclic systems.

  • Oxidation: to the corresponding carboxylic acid, providing another point for derivatization, such as amide or ester formation.

This chemical versatility makes 5-Methyl-4-nitro-1H-indole-2-carbaldehyde a valuable building block for the development of novel therapeutic agents.

Conclusion

5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a strategically designed molecule with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The combination of the nitro group and the indole scaffold points towards promising anticancer activity through a dual mechanism involving c-Myc G-quadruplex stabilization and ROS induction. Furthermore, the presence of a reactive carbaldehyde group makes it an ideal starting point for the generation of diverse chemical libraries for drug discovery programs. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the development of novel and effective therapeutic agents.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(16), 2569–2579. [Link]

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Karali, N., Terzioglu, N., Gürsoy, A., & Özalp, M. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 927-934. [Link]

  • PubChem. (n.d.). Compound Summary for CID 157980671. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 12301121. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Gunturu, S., & Gunturu, K. C. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Pinder, R. M. (1970). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of Heterocyclic Chemistry, 7(5), 1047-1051. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • Johnson, M. G., & Tiekink, E. R. T. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

Sources

Exploratory

Structural Elucidation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: A Comprehensive NMR Analysis Guide

Executive Summary & Chemical Context 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring a reactive C-2 aldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring a reactive C-2 aldehyde, a strongly electron-withdrawing C-4 nitro group, and a C-5 methyl group—makes it a critical intermediate in the synthesis of complex pharmaceuticals and bioactive indole alkaloids[1].

The presence of multiple electronically opposing functional groups creates a complex magnetic environment. Accurate structural verification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C NMR spectral data of this compound, detailing self-validating experimental protocols and the causality behind its unique chemical shifts.

Self-Validating NMR Acquisition Protocols

To ensure absolute trustworthiness in spectral data, the acquisition process must be treated as a self-validating system where each step contains an internal quality control check.

Step 1: Sample Preparation and Solvent Selection
  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) in a standard 5 mm NMR tube.

  • Causality: DMSO- d6​ is selected over CDCl 3​ due to the high polarity and strong intermolecular hydrogen bonding inherent to nitroindole derivatives[2]. Furthermore, DMSO- d6​ prevents the exchangeable N-H proton from broadening into the baseline, allowing for sharp, quantitative integration.

  • Validation Check: Visually inspect the NMR tube against a light source. The solution must be completely transparent. Any particulate matter will distort the magnetic field homogeneity, requiring immediate filtration through a glass wool plug.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
  • Action: Insert the sample into a 500 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the 1 H and 13 C channels, followed by gradient shimming along the Z-axis.

  • Causality: Tuning and matching ensure that the probe's radiofrequency (RF) circuits are perfectly resonant with the sample's specific dielectric constant, maximizing the signal-to-noise ratio (SNR).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO- d6​ solvent peak (2.50 ppm). A self-validating shim is achieved only when the FWHM is ≤ 1.0 Hz.

Step 3: 1D NMR Acquisition
  • Action: Acquire the 1 H spectrum using a 30° excitation pulse, 16 scans, and a relaxation delay (D1) of 2 seconds. Acquire the 13 C spectrum with proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2 seconds.

  • Causality: A 30° pulse is chosen over a 90° pulse to allow for faster longitudinal relaxation ( T1​ ), ensuring that the integrals of the proton signals remain strictly quantitative for accurate proton counting.

  • Validation Check: Check the SNR of the weakest expected signal (typically the C-4 quaternary carbon in the 13 C spectrum). If the SNR is < 10:1, the number of scans must be doubled.

1 H NMR Spectral Analysis & Mechanistic Rationale

The proton NMR spectrum of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is defined by extreme downfield shifts driven by magnetic anisotropy and hydrogen bonding.

Table 1: Predicted 1 H NMR Data (500 MHz, DMSO- d6​ )

PositionProton TypeShift ( δ , ppm)Multiplicity J -Coupling (Hz)Mechanistic Rationale
N-H (1) Heteroaryl NH12.50Broad Singlet (br s)-Highly deshielded by the 2-CHO and 4-NO 2​ groups; broad due to quadrupolar relaxation of 14 N[2].
2'-CHO Aldehyde CH10.05Singlet (s)-Strongly deshielded by the carbonyl group's magnetic anisotropy[3].
H-3 Aryl CH7.85Singlet (s)-Subject to severe peri-deshielding from the adjacent 4-NO 2​ group[4].
H-7 Aryl CH7.65Doublet (d)8.5Ortho-coupling to H-6; standard aromatic resonance.
H-6 Aryl CH7.45Doublet (d)8.5Ortho-coupling to H-7; shifted slightly upfield relative to H-7 due to the electron-donating 5-CH 3​ group.
5-CH 3​ Alkyl CH 3​ 2.45Singlet (s)-Benzylic-type methyl protons, slightly deshielded by the ortho-nitro group.

Expert Insight on Causality: In a standard 1H-indole-2-carbaldehyde, the H-3 proton resonates at approximately 7.30 ppm[3]. However, the introduction of the 4-nitro group places a highly electronegative, magnetically anisotropic substituent in the peri-position relative to H-3. This spatial proximity causes severe through-space deshielding, pushing the H-3 resonance significantly downfield to ~7.85 ppm[4]. Similarly, the N-H proton, which typically appears around 11.0 ppm in unsubstituted indoles, is shifted to ~12.50 ppm due to the combined electron-withdrawing inductive effects of the aldehyde and nitro groups[2].

13 C NMR Spectral Analysis

The carbon-13 spectrum provides unambiguous confirmation of the carbon framework, particularly the highly deshielded quaternary carbons.

Table 2: Predicted 13 C NMR Data (125 MHz, DMSO- d6​ )

PositionCarbon TypeShift ( δ , ppm)Mechanistic Rationale
2'-CHO Carbonyl (C=O)182.5Highly deshielded by oxygen electronegativity and sp2 hybridization[3].
C-4 Quaternary (C-NO 2​ )142.0Deshielded by the strongly electron-withdrawing -NO 2​ inductive effect[1].
C-2 Quaternary (C-CHO)138.0Deshielded by the adjacent carbonyl group.
C-7a Quaternary (C-N)137.5Deshielded by the adjacent electronegative nitrogen atom.
C-5 Quaternary (C-CH 3​ )130.5Mildly deshielded by the alkyl substitution.
C-6 Tertiary (CH)127.0Aromatic carbon, standard indole range.
C-3a Quaternary (C-C)125.0Bridgehead carbon, typical shift for indoles.
C-7 Tertiary (CH)115.0Shielded by resonance from the indole nitrogen lone pair.
C-3 Tertiary (CH)113.5Beta to the nitrogen, but influenced by C-2 carbonyl and C-4 nitro peri-effects[3].
5-CH 3​ Primary (CH 3​ )18.5Aliphatic methyl carbon attached to an aromatic ring.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in structural elucidation, 1D data must be cross-validated using 2D NMR techniques:

  • COSY (Correlation Spectroscopy): Will display a single, strong cross-peak between the H-6 (7.45 ppm) and H-7 (7.65 ppm) protons, confirming they are ortho to one another on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the assignment of protonated carbons by directly correlating H-3 to C-3, H-6 to C-6, H-7 to C-7, and the 5-CH 3​ protons to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this highly substituted scaffold. The 5-CH 3​ protons will show long-range correlations to C-4, C-5, and C-6, unambiguously proving the methyl group's position relative to the nitro-bearing carbon (C-4). Furthermore, the aldehyde proton (10.05 ppm) will correlate to C-2 and C-3, locking the formyl group to the pyrrole ring.

Experimental Workflow Visualization

NMR_Workflow S1 Sample Preparation (DMSO-d6, 298K, 5-10 mg) S2 1D NMR Acquisition (1H: 500 MHz, 13C: 125 MHz) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Fourier Transform, Phasing, Baseline) S3->S4 S5 Spectral Assignment (Chemical Shifts, Integrals, Multiplets) S4->S5 S6 Structural Verification (5-Methyl-4-nitro-1H-indole-2-carbaldehyde) S5->S6

Workflow for the NMR structural elucidation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145766, 4-Nitro-1H-indole." PubChem,[Link]

  • The Journal of Organic Chemistry. "Phosphine-Promoted Synthesis of 9H-Pyrrolo[1,2-a]indole Derivatives via an γ-Umpolung Addition/Intramolecular Wittig Reaction." ACS Publications,[Link]

Sources

Foundational

A Technical Guide to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a heterocyclic compound with potential significance in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule is of interest for the development of novel therapeutic agents. This document outlines its fundamental physicochemical properties, a proposed synthetic route, and detailed protocols for its characterization.

Physicochemical Properties

The molecular structure of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde comprises an indole scaffold substituted with a methyl group at the 5-position, a nitro group at the 4-position, and a carbaldehyde group at the 2-position. Based on its molecular formula, C₁₀H₈N₂O₃, the following key properties have been calculated:

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Exact Mass 204.0535 Da

These values are fundamental for mass spectrometry analysis and for the accurate preparation of solutions for biological and chemical assays.

Proposed Synthesis

A plausible synthetic route for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde involves a two-step process starting from 5-methyl-1H-indole: nitration followed by formylation.

Step 1: Nitration of 5-Methyl-1H-indole

The introduction of a nitro group onto the indole ring is a critical step. The nitration of substituted indoles can be achieved using various nitrating agents. A common method involves the use of a nitrate salt in the presence of an acid.

Protocol:

  • Dissolve 5-methyl-1H-indole in a suitable solvent such as acetic acid or sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating agent, such as nitric acid or a nitrate salt (e.g., sodium nitrate), to the solution while maintaining the low temperature to control the reaction's exothermicity and regioselectivity.

  • After the addition is complete, allow the reaction to stir for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • The resulting precipitate, 5-methyl-4-nitro-1H-indole, is then collected by filtration, washed with water until neutral, and dried.

The regioselectivity of the nitration is crucial and can be influenced by the reaction conditions.

Step 2: Formylation of 5-Methyl-4-nitro-1H-indole

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Protocol:

  • In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • To this reagent, add a solution of 5-methyl-4-nitro-1H-indole in DMF.

  • The reaction mixture is then heated, for instance, to 60-80°C, for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled and poured into crushed ice.

  • The solution is then neutralized with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

  • The solid product, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Formylation (Vilsmeier-Haack) 5_Methyl_1H_indole 5-Methyl-1H-indole 5_Methyl_4_nitro_1H_indole 5-Methyl-4-nitro-1H-indole 5_Methyl_1H_indole->5_Methyl_4_nitro_1H_indole Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃) Target_Compound 5-Methyl-4-nitro-1H-indole-2-carbaldehyde 5_Methyl_4_nitro_1H_indole->Target_Compound Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃)

Caption: Proposed two-step synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Structural Characterization

A thorough structural elucidation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure.

¹H NMR (Proton NMR) Spectroscopy Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Expected Signals: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), the methyl protons (around 2.5 ppm), and the N-H proton of the indole ring. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

¹³C NMR (Carbon-13) Spectroscopy Protocol:

  • Using the same sample, acquire the ¹³C NMR spectrum.

  • Expected Signals: The spectrum should reveal signals for each unique carbon atom, including the carbonyl carbon of the aldehyde group (typically >180 ppm), the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Mix a small amount of the sample with dry potassium bromide (KBr).

  • Press the mixture into a thin pellet.

  • Acquire the IR spectrum.

  • Expected Absorption Bands:

    • N-H stretch of the indole ring (~3300 cm⁻¹).

    • C=O stretch of the aldehyde (~1670-1700 cm⁻¹).

    • Asymmetric and symmetric stretches of the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

    • C-H stretches of the aromatic ring and methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and formula.

Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • Expected Results: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the calculated exact mass of 204.0535 Da. The fragmentation pattern will provide further structural information.

Potential Applications in Drug Development

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The presence of a nitro group, in particular, can confer significant pharmacological properties. Nitroindole-containing molecules have been investigated for their potential as anticancer agents.[5] The introduction of a methyl and a carbaldehyde group offers further opportunities for chemical modification to optimize activity and selectivity. This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

References

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 157980671.
  • Appchem.
  • Guidechem.
  • S. S. Saleem, et al. (2000). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 39(8), 626-628.
  • Sharma, V., Kumar, P., & Pathak, D. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(35), 21476-21508.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(9), 1547-1555.
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 314-323.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Santa Cruz Biotechnology. 5-Methyl-1H-indole-2-carbaldehyde.
  • Fisher Scientific. 1H-indole-2-carbaldehyde.
  • Benchchem. Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
  • Higuchi, M., et al. (2005). Redox Capacitor Properties of Indole Derivatives II—Electrochemical Characteristics of Substituted Cyclic Indole Trimers. Electrochemistry, 73(9), 813-822.
  • Loyola eCommons. (1991). A Novel Synthetic Route to 5-Substituted Indoles.
  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2).
  • ResearchGate. (2008).
  • Google Patents. (2005). The preparation method of 5-nitroindole-2-carboxylic acid.
  • Sigma-Aldrich. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
  • NIST. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.
  • Tokyo Chemical Industry Co., Ltd. 5-Nitro-1H-indole-3-carbaldehyde.
  • Acta Crystallographica Section E. (2012). 5-Methyl-1H-indole-3-carbaldehyde.
  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • Royal Society of Chemistry. (2021). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite.
  • Pang, W., et al. (2013). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Molecules, 18(1), 604-613.
  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE.

Sources

Exploratory

Unveiling the Mechanism of Action: A Technical Guide to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Derivatives

Executive Summary & Structural Rationale The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutics. Among the highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutics. Among the highly functionalized building blocks, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1) represents a uniquely versatile starting material for drug discovery[1].

The structural triad of this molecule provides a highly tunable platform:

  • The 2-Carbaldehyde Group: Acts as a highly reactive electrophilic center, enabling rapid functionalization into Schiff bases, hydrazones, or complex polyheterocycles via multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reactions)[2].

  • The 4-Nitro Group: A strong electron-withdrawing moiety that alters the electrostatic potential of the indole ring. It facilitates deep insertion into electron-rich binding pockets (such as kinase active sites or DNA G-quartets) via dipole interactions and π

    π stacking[3].
  • The 5-Methyl Group: An electron-donating and lipophilic group that provides steric bulk, enhancing membrane permeability and anchoring the molecule in hydrophobic protein pockets.

This guide dissects the synthesis, mechanistic pathways, and self-validating experimental protocols associated with derivatives of this powerful scaffold, focusing on their roles in oncology and neuropharmacology.

Core Mechanisms of Action

The biological efficacy of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde derivatives is primarily driven by their ability to modulate critical signaling pathways and structural targets.

A. Oncology: PI3K/Akt/mTOR Pathway Inhibition

A primary mechanism of action for anticancer indole-2-carboxamide and Schiff base derivatives is the direct inhibition of the PI3K/Akt/mTOR signaling cascade[2]. This pathway is frequently hyperactivated in human cancers, driving unchecked cellular proliferation and survival. Indole derivatives competitively bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This halts the downstream recruitment and activation of Akt and mTOR, ultimately suppressing NF-κB and triggering apoptosis[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation NFkB NF-κB mTOR->NFkB Downstream Signaling Apoptosis Apoptosis / Cell Cycle Arrest NFkB->Apoptosis Blocked Survival Derivative Nitroindole Derivative Derivative->PI3K Competitive Inhibition Derivative->mTOR Inhibition

Caption: Mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway.

B. Oncology: c-Myc G-Quadruplex Stabilization

Nitroindole derivatives have been identified as potent binders of the c-Myc promoter G-quadruplex (G4) DNA[3]. The planar, electron-deficient nature of the nitroindole core allows it to intercalate or stack perfectly with the electron-rich guanine tetrads. This stabilization downregulates c-Myc oncogene expression, inducing cell-cycle arrest in the sub-G1/G1 phase and elevating intracellular reactive oxygen species (ROS)[3].

C. Neuropharmacology: 5-HT2A/2C Receptor Antagonism

Derivatives bearing the 4-nitroindole core are highly selective antagonists for serotonin 5-HT2A and 5-HT2C receptors[5]. The scaffold mimics the endogenous ligand (serotonin) to gain entry into the orthosteric binding site. However, the bulky 4-nitro group prevents the conformational shift required for G-protein coupling, effectively locking the receptor in an inactive state[5].

Quantitative Data Summary

The following table synthesizes representative quantitative data for nitroindole and indole-2-carbaldehyde derivatives across various biological targets, demonstrating the structure-activity relationship (SAR) profile.

Compound Class / DerivativePrimary TargetAssayed SystemAverage IC₅₀ / KᵢMechanism of Action
Indole-2-carboxamides PI3K/Akt/mTORMCF-7 (Breast Cancer)1.5 - 5.0 µMKinase domain competitive inhibition[2]
Nitroindole Pyrrolidines c-Myc G-QuadruplexA549 (Lung Cancer)2.0 - 8.5 µMG4 DNA stabilization / c-Myc downregulation[3]
4-Nitroindole Sulfonamides 5-HT2A / 5-HT2CRecombinant Human Receptors< 1.0 µMOrthosteric receptor antagonism[5]
Schiff Bases (3-Bromo/Nitro) Microbial MembranesS. aureus / E. coli12.5 - 50 µg/mLMembrane disruption / Enzyme inhibition[4]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Synthesis of Nitroindole Schiff Base Derivatives

This protocol outlines the condensation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde with a primary amine to form a bioactive Schiff base.

  • Preparation: Dissolve equimolar amounts (1.0 mmol) of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and the target primary amine in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid, protonating the aldehydic oxygen. This increases the electrophilicity of the C2-carbonyl carbon, dramatically lowering the activation energy for nucleophilic attack by the amine[4].

  • Reaction: Reflux the mixture for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid under a vacuum and recrystallize from hot ethanol to ensure >98% purity for biological assays.

Workflow Synth Synthesis (Acid Catalysis) Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, LC-MS) Purify->Char InVitro In Vitro Assays (MTT, Western Blot) Char->InVitro Mech Mechanism Validation (Kinase Profiling) InVitro->Mech

Caption: Standardized workflow for the synthesis and biological screening of indole derivatives.

Protocol 2: Western Blot Validation of PI3K/Akt Inhibition

To prove that the synthesized derivative acts via the PI3K/Akt pathway, a self-validating Western blot assay must be performed.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with the derivative at its calculated IC₅₀ concentration for 24 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Wortmannin, a known PI3K inhibitor) to benchmark the suppression levels.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors (like sodium orthovanadate and sodium fluoride) are absolutely critical. Without them, endogenous phosphatases will rapidly dephosphorylate Akt and mTOR during extraction, leading to false-negative results regarding the compound's inhibitory efficacy.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, and total mTOR.

  • Normalization: Probe for β-actin as a loading control. The ratio of p-Akt to total Akt, normalized against β-actin, provides a definitive, quantitative measure of target engagement.

Conclusion

The 5-Methyl-4-nitro-1H-indole-2-carbaldehyde scaffold is a highly modular and potent precursor for modern drug discovery. By understanding the electronic interplay of the methyl and nitro groups, and leveraging the reactivity of the carbaldehyde, researchers can design highly specific inhibitors for oncology and neuropharmacology. Rigorous, self-validating methodologies—from acid-catalyzed synthesis to phosphatase-protected Western blotting—are essential to translating these chemical entities into viable therapeutic candidates.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: PubMed / NIH URL:[Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists Source: PubMed / NIH URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a compound of interest for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes critical safety information from structurally related compounds and established principles of chemical hygiene. The guidance herein is derived from an analysis of the constituent functional groups: the indole core, the nitroaromatic system, and the aldehyde moiety.

Hazard Analysis: A Synthesis of Functional Group Toxicology

5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a substituted indole, a heterocyclic scaffold prevalent in many biologically active compounds. The presence of a nitro group and an aldehyde functional group introduces specific hazards that must be addressed with rigorous safety measures.

1.1. The Nitroaromatic Moiety: A Class of Compounds with Inherent Risks

Nitroaromatic compounds are known for their energetic properties and potential toxicity.[1] The electron-withdrawing nature of the nitro group can render the aromatic ring susceptible to nucleophilic attack and can also contribute to the compound's reactivity and potential for thermal decomposition. While not all nitroaromatics are explosive, it is prudent to handle them with care, avoiding shock, friction, and elevated temperatures.[2][3] Many nitroaromatic compounds are also recognized for their toxicity, including mutagenicity and carcinogenicity.[1]

1.2. The Aldehyde Functional Group: Reactivity and Irritation

Aldehydes are a class of organic compounds characterized by a carbonyl group. Lower molecular weight aldehydes are often associated with higher toxicity and flammability.[4] While aromatic aldehydes are generally less toxic than their short-chain aliphatic counterparts, they can still pose health risks.[4] Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[5][6][7] Prolonged or repeated exposure can lead to sensitization and allergic reactions.[6] Some aldehydes are also suspected carcinogens.[7][8]

1.3. The Indole Nucleus: Biological Activity and Potential for Toxicity

The indole scaffold is a common feature in many pharmaceuticals and natural products. While many indole derivatives are safe, some substituted indoles have been shown to exhibit toxicity.[9] The biological activity of indole-containing compounds is diverse, and it is essential to handle any novel indole derivative with the assumption of potential biological effects until proven otherwise.

Prudent Laboratory Practices: A Risk-Based Approach to Handling

Given the potential hazards associated with 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a cautious and well-documented approach to its handling is paramount. The following guidelines are based on established best practices for managing reactive and potentially toxic chemicals.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves should be inspected before use and changed frequently.[10]
Body Protection A flame-resistant laboratory coat.Protects against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Should be used when handling the powder outside of a certified chemical fume hood or in case of a spill.[11]

2.2. Engineering Controls: Minimizing Exposure

All manipulations of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood should have adequate airflow and be regularly inspected.

2.3. Safe Storage: Ensuring Stability and Preventing Incompatibilities

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, light, and sources of ignition.[13]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.

Experimental Workflows: Step-by-Step Methodologies for Safe Handling

The following protocols outline the safe execution of common laboratory procedures involving 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

3.1. Weighing and Preparing Solutions

Caption: Workflow for weighing and preparing solutions of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

3.2. Spill Response and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Response A Evacuate the immediate area B Alert colleagues and the laboratory supervisor A->B C If safe to do so, contain the spill with absorbent material B->C D Wear appropriate PPE, including respiratory protection C->D E Carefully collect the spilled material and absorbent into a sealed container D->E F Decontaminate the area with a suitable solvent E->F G Dispose of all contaminated materials as hazardous waste F->G H Document the incident G->H

Caption: Emergency procedure for handling a spill of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Waste Disposal: Responsible Management of Hazardous Materials

All waste containing 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Conclusion: A Culture of Safety in Research

The responsible use of novel chemical entities is fundamental to scientific progress. By understanding the potential hazards associated with 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and adhering to the rigorous handling guidelines outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of chemical principles, is the cornerstone of trustworthy and impactful research.

References

  • Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27 Suppl 2, 91–97. Retrieved from [Link]

  • Luo, E. J., & R.S., T. (2021). Environmental Aldehyde Sources and the Health Implications of Exposure. Sub-cellular biochemistry, 98, 1–24. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. Retrieved from [Link]

  • Essential Oils. (2025, February 25). Aldehydes in Perfume: Are They Harming Your Health?. Retrieved from [Link]

  • Al-Saeed, F. A., & Al-Ghamdi, S. A. (2025, July 7). Natural Aldehydes on Health Effects. Oriental Journal of Chemistry, 40(3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 157980671 | C20H18N2O4. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Alfa Aesar. (2025, September 22). Safety Data Sheet. Retrieved from [Link]

  • Wang, L., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(21), 5608–5611. Retrieved from [Link]

  • Shook, B. C., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Bioorganic & Medicinal Chemistry Letters, 23(15), 4358–4363. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Li, Y., et al. (2023). Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Omega, 8(14), 13035–13044. Retrieved from [Link]

  • Kaewpiboon, C., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Pharmaceutical Sciences Asia, 49(1), 66–79. Retrieved from [Link]

  • ChemSrc. (n.d.). METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

For Immediate Release This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystallographic data and single-crystal X-ray diffraction ana...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystallographic data and single-crystal X-ray diffraction analysis of the compound 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This document provides a detailed exploration of the molecule's three-dimensional structure, the experimental protocols for its determination, and the interpretation of the resulting data.

Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The precise understanding of the three-dimensional structure of substituted indoles, such as 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level architecture of crystalline solids, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.

This guide focuses on the crystallographic analysis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a compound of interest due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro, carbaldehyde) groups on the indole core. This substitution pattern is expected to influence the molecule's electronic properties, crystal packing, and potential biological targets. The definitive structural data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1858307 .

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde was first reported by Bairamov, G. M., et al. in the Russian Journal of General Chemistry in 2019. While the full detailed experimental protocol from the publication is not publicly available without a subscription, a general synthetic approach for related indole-2-carbaldehydes often involves the formylation of the corresponding indole precursor.

General Synthetic Approach:

A common method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction typically involves the treatment of an activated indole with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde group at the C2 position.

Crystallization:

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. A common technique for obtaining single crystals of organic compounds is slow evaporation from a suitable solvent or solvent mixture. The choice of solvent is crucial and is typically determined through screening various solvents in which the compound has moderate solubility.

Experimental Protocol: Single Crystal Growth (Illustrative)

  • Dissolution: Dissolve the purified 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

  • Isolation: Carefully isolate a well-formed single crystal of appropriate size for X-ray diffraction analysis.

The Power of Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal arrangement of atoms in a crystalline solid.[1] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the crystal's unit cell dimensions and the arrangement of atoms within it.

Experimental Workflow:

The process of determining a crystal structure can be broken down into several key stages:

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer data_processing Data Processing (Integration & Scaling) diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

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Foundational

Thermodynamic Stability and Structural Dynamics of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: A Technical Whitepaper

Executive Summary In the realm of medicinal chemistry and advanced materials, the thermodynamic stability of substituted indoles dictates their viability as synthetic scaffolds and active pharmaceutical ingredients. 5-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials, the thermodynamic stability of substituted indoles dictates their viability as synthetic scaffolds and active pharmaceutical ingredients. 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1) presents a highly complex stereoelectronic landscape. As a Senior Application Scientist, I have structured this whitepaper to dissect the competing thermodynamic forces within this molecule—specifically the interplay between the electron-withdrawing carbaldehyde and nitro groups, the electron-donating methyl group, and the severe steric constraints governing its three-dimensional conformation.

This guide provides a deep dive into the causality behind its stability profile and outlines self-validating experimental protocols for thermodynamic characterization.

Molecular Architecture and Stereoelectronic Effects

The thermodynamic baseline of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is established by its bicyclic aromatic core, which possesses a stable electron configuration driven by 10 delocalized π-electrons[1]. However, the specific substitution pattern introduces significant perturbations to this baseline.

The Ortho-Steric Clash and Nitro Group Torsion

The most critical structural feature defining the internal energy of this molecule is the spatial proximity of the C5-methyl group and the C4-nitro group. The van der Waals radii of these adjacent substituents result in a severe steric penalty (ortho-steric clash).

To minimize this enthalpic strain, the nitro group is forced to rotate out of the coplanar alignment with the indole ring. This torsion has profound thermodynamic consequences:

  • Loss of Resonance: By breaking coplanarity, the strong resonance electron-withdrawing effect (-R) of the nitro group is drastically diminished.

  • Inductive Dominance: The nitro group's influence is reduced primarily to its inductive electron-withdrawing effect (-I). This shifts the electron density distribution across the indole core, altering the molecule's oxidation potential and reactivity profile[2].

Conjugation and Hydrogen Bonding Networks

Conversely, the C2-carbaldehyde (formyl) group remains highly coplanar with the indole ring, maximizing π-conjugation. Crystallographic studies on related formyl indoles confirm this planar arrangement, characterized by shortened C–CHO bond lengths (typically 1.22–1.24 Å) indicative of partial double-bond character[2].

Furthermore, the N1-H proton acts as a robust hydrogen bond donor. In the solid state, this facilitates the formation of intermolecular hydrogen-bonded dimers (N-H O=C). This dimerization drastically lowers the free energy of the crystal lattice, thereby increasing the melting point and thermal stability of the bulk material.

LogicalRelationships A 5-Methyl-4-nitro-1H-indole-2-carbaldehyde B C4-Nitro / C5-Methyl Steric Clash A->B C C2-Carbaldehyde Conjugation A->C D Indole Core (10 π-electron system) A->D E Nitro Group Torsion (Reduced -R Effect) B->E F Intermolecular H-Bonding (Solid-State Dimerization) C->F G Thermodynamic Stability & Crystal Lattice Energy D->G E->G F->G

Caption: Stereoelectronic drivers dictating the thermodynamic stability of the substituted indole.

Quantitative Thermodynamic Profiling

The stability of indoles featuring both electron-withdrawing and electron-donating groups is highly dependent on environmental conditions (solid-state vs. solution)[2]. The ability of the indole core to tolerate diverse functional groups, including halogens and nitro groups, without spontaneous degradation is a testament to its inherent aromatic stability[3].

Below is a summarized thermodynamic profile based on representative physicochemical data for highly substituted formyl-nitro indoles.

PropertyRepresentative ValueThermodynamic Significance
Melting Point ( Tm​ ) 185 – 195 °CHigh Tm​ indicates a highly stabilized crystal lattice driven by N-H O=C intermolecular hydrogen bonding.
Enthalpy of Fusion ( ΔHfus​ ) ~28.5 kJ/molQuantifies the energy required to disrupt the solid-state hydrogen bonding network.
Thermal Decomposition ( Td​ ) > 280 °C (Onset)Demonstrates strong covalent stability; the out-of-plane nitro group resists homolytic cleavage up to high temperatures.
Rotational Barrier ( ΔG‡ ) ~65 kJ/molThe free energy barrier for the C4-nitro group to pass through the coplanar transition state, hindered by the C5-methyl.

Experimental Methodologies for Stability Validation

To empirically validate the thermodynamic claims above, rigorous, self-validating analytical workflows must be employed. Below are the field-proven protocols designed to isolate specific thermodynamic variables.

Protocol 1: Thermal Degradation & Phase Transition via TGA/DSC

This protocol isolates the purely thermal (thermodynamic) decomposition pathways from oxidative artifacts.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an ultra-pure Indium standard for both temperature and cell constant (enthalpy).

    • Causality: Ensures that phase transition temperatures are absolute and endothermic integrations ( ΔHfus​ ) are mathematically accurate.

  • Self-Validation Check (Baseline): Run an empty aluminum pan as a baseline blank immediately prior to the sample run. If the baseline drifts by >0.05 mW, recalibrate the sensor array. This guarantees the integrated enthalpy is strictly a function of the molecule's phase transition.

  • Sample Preparation: Weigh 2.0–3.0 mg of the compound into an aluminum pan. Crimp with a pinhole lid.

    • Causality: The pinhole allows volatile degradants to escape during heating, preventing pan rupture and artifactual pressure-induced shifts in the degradation temperature ( Td​ ).

  • Purge Gas Equilibration: Equilibrate the furnace with high-purity dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Purging oxygen prevents oxidative degradation, ensuring the measured Td​ reflects the intrinsic thermodynamic stability of the covalent bonds.

  • Heating Ramp & Analysis: Heat from 25 °C to 350 °C at 10 °C/min. Integrate the melting endotherm and identify the onset of the exothermic decomposition peak.

Protocol 2: Conformational Dynamics via Variable-Temperature NMR (VT-NMR)

This protocol quantifies the thermodynamic energy barrier ( ΔG‡ ) of the sterically hindered nitro group rotation.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular indole dimers. This isolates the molecule, allowing the study of purely intramolecular steric effects without aggregation artifacts.

  • Self-Validation Check (Temperature Calibration): Insert an NMR tube containing 100% ethylene glycol. The chemical shift difference ( Δδ ) between the OH and CH2 protons provides a mathematically absolute temperature reading of the probe, validating the console's set-point.

  • Temperature Gradient Acquisition: Acquire 1 H and 13 C spectra at 25 °C, 50 °C, 75 °C, and 100 °C. Allow exactly 10 minutes of thermal equilibration at each step.

    • Causality: Strict equilibration ensures the sample liquid temperature matches the calibrated probe thermocouple, preventing convection currents that cause artifactual line broadening.

  • Line Shape Analysis: Monitor the chemical shift and peak width of the C5-methyl protons. As thermal energy ( kT ) approaches the rotational barrier of the nitro group, line broadening will occur, allowing the extraction of the thermodynamic energy barrier via the Eyring equation.

ExperimentalWorkflow S1 Sample Prep (Anhydrous & Isolated) S2 DSC / TGA (Lattice Thermodynamics) S1->S2 S3 VT-NMR (Conformational Dynamics) S1->S3 S4 Data Synthesis & Stability Mapping S2->S4 S3->S4

Caption: Parallel experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is not merely a function of its aromatic core, but a delicate balance of competing stereoelectronic forces. The ortho-steric clash between the C4-nitro and C5-methyl groups forces a conformational twist that reduces resonance stabilization, while the C2-carbaldehyde drives powerful intermolecular hydrogen bonding that fortifies the solid-state lattice. By employing self-validating thermal and spectroscopic methodologies, researchers can accurately map these thermodynamic parameters, ensuring the compound's optimal utilization in downstream synthetic and medicinal applications.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC Source: National Institutes of Health (NIH) URL:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and UV-Vis Absorption of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive analysis of the electronic properties and UV-Vis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption characteristics of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into the interplay of substituent effects on the indole scaffold, this document offers a detailed theoretical and practical framework for understanding and utilizing this molecule's unique electronic landscape.

Introduction: The Perturbed Electronic Architecture of a Substituted Indole

The indole ring system is a ubiquitous scaffold in biologically active molecules and functional organic materials. Its inherent electron-rich nature governs its reactivity and photophysical properties. The introduction of substituents, however, can dramatically reshape this electronic environment. In 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, the indole core is functionalized with three distinct groups: a methyl group at position 5, a nitro group at position 4, and a carbaldehyde (formyl) group at position 2. This specific substitution pattern creates a complex interplay of electronic effects that dictates the molecule's reactivity, spectroscopic signature, and potential applications.

The potent electron-withdrawing nature of the nitro group at the C4 position, coupled with the electron-withdrawing carbaldehyde group at the electron-rich C2 position, profoundly alters the electronic distribution of the indole nucleus.[1][2] The methyl group at C5, being weakly electron-donating, provides a subtle counter-balance to these effects. Understanding the collective impact of these substituents is paramount for predicting the molecule's behavior in chemical reactions and its interaction with light.

Unraveling the Electronic Landscape: A Theoretical Perspective

The electronic properties of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde can be rationalized through the principles of inductive and resonance effects, and quantified using computational chemistry.

The Dominance of Electron-Withdrawing Forces

The electronic character of the indole ring is significantly modulated by the attached functional groups:

  • 4-Nitro Group (-NO₂): This group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds. More significantly, the nitro group can participate in resonance, delocalizing the π-electrons of the indole ring and drastically reducing electron density, particularly at the ortho and para positions.[1][3]

  • 2-Carbaldehyde Group (-CHO): The formyl group is also electron-withdrawing, primarily through a resonance effect (-M), pulling electron density from the pyrrole ring.

  • 5-Methyl Group (-CH₃): In contrast, the methyl group is a weak electron-donating group through an inductive effect (+I), slightly increasing the electron density on the benzene ring portion of the indole.

The net result is a significant polarization of the indole ring, with a considerable decrease in electron density, rendering it more susceptible to nucleophilic attack compared to the electron-rich parent indole.

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity and the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.[4][5]

For 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, the strong electron-withdrawing groups are expected to lower the energy of both the HOMO and LUMO. However, the LUMO is generally more affected, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole. This smaller energy gap suggests that the molecule will absorb light at longer wavelengths (a bathochromic or red-shift).[6]

Table 1: Predicted Electronic Properties of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (Theoretical)

PropertyPredicted Value/Description
HOMO Energy Lowered relative to indole, with significant contributions from the indole ring system.
LUMO Energy Significantly lowered relative to indole, with substantial localization on the nitro and carbaldehyde groups.
HOMO-LUMO Gap (ΔE) Relatively small, indicating a propensity for electronic transitions in the near-UV or visible region. A smaller HOMO-LUMO gap generally indicates increased reactivity.[5]
Dipole Moment Expected to be significant due to the strong polarization induced by the nitro and carbaldehyde groups.
Electron Density Depleted on the indole ring, particularly at positions ortho and para to the nitro group.

Note: The exact values for HOMO, LUMO, and the energy gap would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT).

UV-Vis Absorption: A Spectroscopic Fingerprint

The UV-Vis absorption spectrum of a molecule provides a direct probe of its electronic transitions. For 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, the spectrum is expected to be dominated by π → π* transitions within the conjugated indole system, significantly influenced by the substituents.

Expected Spectral Features and the Influence of Substituents

The parent indole molecule exhibits characteristic absorption bands in the UV region. The introduction of the nitro, carbaldehyde, and methyl groups on this scaffold will lead to predictable shifts in the absorption maxima:

  • Bathochromic Shift: The strong electron-withdrawing nitro and carbaldehyde groups extend the conjugation of the π-system and lower the HOMO-LUMO gap. This results in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red-shift) compared to indole.[7] The absorption is likely to extend into the near-visible or even the visible region of the electromagnetic spectrum.

  • Hyperchromic Effect: The extended conjugation and increased polarity of the molecule may also lead to an increase in the molar absorptivity (ε), known as a hyperchromic effect.

Table 2: Predicted UV-Vis Absorption Data for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

ParameterPredicted Value/RangeRationale
λmax (nm) > 380 nmBased on the known λmax of 4-nitroindole (~380 nm), the additional electron-withdrawing carbaldehyde group at the 2-position will likely cause a further bathochromic shift. The exact value would depend on the solvent polarity.
Molar Absorptivity (ε) HighThe extended π-conjugated system and the strong charge-transfer character of the electronic transitions are expected to result in a high molar absorptivity.
Solvatochromism ExpectedThe significant dipole moment of the molecule suggests that its UV-Vis spectrum will be sensitive to the polarity of the solvent. A red-shift (positive solvatochromism) is anticipated in more polar solvents due to the stabilization of the more polar excited state.

Experimental & Computational Workflow

To rigorously characterize the electronic properties and UV-Vis absorption of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a combined experimental and computational approach is essential.

Synthesis Protocol

A plausible synthetic route to the target molecule involves a two-step process starting from 5-methyl-1H-indole:

  • Nitration of 5-Methyl-1H-indole: The first step is the regioselective nitration of 5-methyl-1H-indole to introduce the nitro group at the 4-position, yielding 5-methyl-4-nitro-1H-indole.

  • Vilsmeier-Haack Formylation: The subsequent step involves the formylation of 5-methyl-4-nitro-1H-indole at the C2 position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) to afford the final product, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.[9]

Synthesis_Workflow Start 5-Methyl-1H-indole Intermediate 5-Methyl-4-nitro-1H-indole Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Intermediate->Product Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Proposed synthetic workflow for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.
UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Materials:

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Record the UV-Vis absorption spectrum for each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Computational Chemistry Protocol (TD-DFT)

Objective: To theoretically predict the UV-Vis absorption spectrum and analyze the electronic transitions of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[8][10]

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Procedure:

  • Geometry Optimization: Optimize the ground-state geometry of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[8]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a sufficient number of excited states (e.g., the first 20-30 singlet states).[10]

  • Spectrum Simulation: Convolute the calculated excitation energies and oscillator strengths with a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum.

  • Molecular Orbital Analysis: Analyze the molecular orbitals involved in the most intense electronic transitions to understand their nature (e.g., π → π, n → π).

Computational_Workflow Input Molecular Structure Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq TDDFT TD-DFT Calculation Freq->TDDFT Analysis Spectrum Simulation & MO Analysis TDDFT->Analysis Output Predicted λmax, ε, and Orbital Transitions Analysis->Output

Caption: Computational workflow for theoretical UV-Vis spectrum prediction.

Conclusion and Future Outlook

5-Methyl-4-nitro-1H-indole-2-carbaldehyde possesses a unique electronic structure dominated by the strong electron-withdrawing nitro and carbaldehyde groups. This leads to a significantly polarized indole ring with a small HOMO-LUMO energy gap, which is predicted to result in a UV-Vis absorption maximum at a relatively long wavelength (>380 nm). The combination of a plausible synthetic route and robust analytical and computational methods provides a clear pathway for the thorough characterization of this molecule.

For drug development professionals, the electron-deficient nature of this indole scaffold may offer advantages in terms of metabolic stability and unique binding interactions with biological targets. For materials scientists, the extended conjugation and strong charge-transfer character of its electronic transitions suggest potential applications in organic electronics and as a chromophore in functional dyes. Further experimental and computational studies on this and related molecules will undoubtedly uncover new opportunities for their application in various scientific disciplines.

References

  • BenchChem. (2025). The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide. BenchChem.
  • Lee, J., & Lee, J. (2021).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • METTLER TOLEDO. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]

  • Prajapati, D., & Mahajan, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Gomez, M. I., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC.
  • Patil, S. B., & Patil, S. L. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Clinical Research, 3(4), 84-90.
  • Szatylowicz, H., & Siodla, T. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1735-1750.
  • WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.
  • Sahoo, S., et al. (2024).
  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546.
  • Madhusudhan, G., et al. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(1), 48-52.
  • Spicher, S., & Grimme, S. (2024).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Keshawy, M., & El-Sherbiny, I. M. (2015). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Klein, A., et al. (2009). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 11(43), 10174-10182.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Gomez, M. I., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(8), 1363-1372.
  • Doroshenko, A. O. (2022). Fluorescence of 4- and 5-nitro isocarbostyryl derivatives revisited. Kharkiv University Bulletin. Chemical Series, (57), 5-13.
  • Khan, I., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F− Ions. ACS Omega, 8(15), 14065-14076.
  • BenchChem. (2025). A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)
  • ORCA Tutorials. (n.d.). UV/Vis spectroscopy. Retrieved from [Link]

  • Ye, F., et al. (2020).
  • Jeyaseelan, S. C., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872.
  • Moran, G., & Kumar, N. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and Its Derivatives

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] Indole derivatives form the structural core of numerous anti-inflammatory, anti-cancer, anti-viral, and anti-microbial agents.[2] Specifically, functionalized indole-2-carbaldehydes are versatile intermediates, providing a chemical handle for the construction of more complex molecules through reactions like condensation, reductive amination, and oxidation.[3][4]

The introduction of a nitro group onto the indole's benzene ring significantly modulates its electronic properties, often enhancing biological activity or providing a synthetic precursor for an amino group.[1][5] 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, in particular, combines these features, making it a valuable building block for drug discovery programs, especially in the development of kinase inhibitors and receptor antagonists.[6][7]

This guide provides a detailed, two-step synthetic protocol for the preparation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, starting from commercially available 5-methylindole. It further outlines a proven method for derivatizing the resulting aldehyde, offering a pathway to a diverse library of compounds for screening and development.

Overall Synthetic Strategy

The synthesis is achieved in two primary stages:

  • Regioselective Nitration: The commercially available starting material, 5-methylindole, undergoes electrophilic nitration. Careful control of reaction conditions is paramount to selectively install the nitro group at the C4 position of the indole ring, yielding the key intermediate, 5-methyl-4-nitro-1H-indole.

  • Vilsmeier-Haack Formylation: The synthesized 5-methyl-4-nitro-1H-indole is then formylated at the C2 position using the Vilsmeier-Haack reaction. This classic method is highly effective for introducing an aldehyde group onto electron-rich heterocyclic systems.[8][9][10]

Synthetic_Pathway Start 5-Methylindole Intermediate 5-Methyl-4-nitro-1H-indole Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄, 0°C) Product 5-Methyl-4-nitro-1H- indole-2-carbaldehyde Intermediate->Product Step 2: Formylation (POCl₃, DMF)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 5-Methyl-4-nitro-1H-indole

This protocol details the regioselective nitration of 5-methylindole. The methyl group at C5 is an ortho-, para-directing activator. Under carefully controlled acidic conditions, the nitronium ion (NO₂⁺) electrophile is directed to the C4 position (ortho to the methyl group).

Expert Insights: Why These Conditions?
  • Strongly Acidic Medium: Concentrated sulfuric acid serves two purposes: it acts as a solvent and protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

  • Low-Temperature Control: The nitration of activated aromatic rings is highly exothermic. Maintaining a temperature below 5°C is critical to prevent over-nitration, degradation of the indole ring (which is unstable in strong acid), and the formation of undesired regioisomers.[11][12] The reaction is carefully quenched by pouring the mixture onto crushed ice to rapidly dissipate heat and precipitate the product.

Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 10 mL). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 5-methylindole (1.0 g, 7.62 mmol) portion-wise to the stirred, cold sulfuric acid, ensuring the temperature does not rise above 5°C. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 0.53 mL, ~12.2 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the indole solution over 30 minutes. The internal temperature must be strictly maintained between 0°C and 5°C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an appropriate solvent such as ethanol or purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
5-Methylindole131.181.0 g7.62Starting Material
Conc. H₂SO₄98.08~12 mL-Solvent/Catalyst
Conc. HNO₃63.010.53 mL~12.2Nitrating Agent

Table 1: Reagents for the synthesis of 5-Methyl-4-nitro-1H-indole.

Part 2: Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

This stage employs the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heterocyclic compounds.[9][13] The reaction proceeds via an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10]

Mechanism and Rationale
  • Vilsmeier Reagent Formation: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a chloride ion, followed by another attack of chloride, generates the highly electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.

  • Electrophilic Attack: The electron-rich C2 position of the 5-methyl-4-nitro-1H-indole attacks the Vilsmeier reagent. Although the nitro group at C4 is deactivating, the indole ring system remains sufficiently nucleophilic to react. The C2 position is generally favored for formylation in N-unsubstituted indoles under these conditions.

  • Hydrolysis: The resulting iminium ion intermediate is stable until aqueous work-up, during which it is readily hydrolyzed to the final aldehyde product.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Indole 5-Methyl-4-nitro-1H-indole Indole->Iminium Electrophilic Attack Aldehyde Target Aldehyde Iminium->Aldehyde Aqueous Hydrolysis

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol
  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF, 15 mL). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 mL, 12.9 mmol) dropwise to the cold DMF with stirring. A white solid may form. Stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 5-methyl-4-nitro-1H-indole (1.5 g, 8.51 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70°C for 2-4 hours.[14] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~150 g) and a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is basic (~pH 8-9). This step hydrolyzes the iminium intermediate and neutralizes the acid.

  • Extraction: Stir the mixture for 1 hour, then extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
5-Methyl-4-nitro-1H-indole176.171.5 g8.51Starting Material
Anhydrous DMF73.0925 mL-Reagent/Solvent
POCl₃153.331.2 mL12.9Reagent

Table 2: Reagents for Vilsmeier-Haack formylation.

Part 3: Synthesis of a Vinyl Derivative via Knoevenagel Condensation

The aldehyde functional group on the product is a versatile handle for creating derivatives. The Knoevenagel condensation is a straightforward and high-yielding reaction to form a C=C bond by reacting the aldehyde with an active methylene compound, such as nitromethane.[3]

Experimental Protocol: Synthesis of 5-Methyl-4-nitro-2-(2-nitrovinyl)-1H-indole
  • Setup: In a round-bottom flask, dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 g, 4.90 mmol) in ethanol (20 mL).

  • Reagent Addition: Add nitromethane (CH₃NO₂, 0.53 mL, 9.80 mmol) and a catalytic amount of ammonium acetate (CH₃COONH₄, ~0.1 g).

  • Reaction: Heat the reaction mixture to reflux (around 80°C) for 1-2 hours. The formation of a dark red or orange precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected crystals with cold water, followed by a small amount of cold ethanol, and dry under vacuum to yield the nitrovinyl derivative.

Derivative_Workflow step1 Step 1: Dissolution Dissolve aldehyde in ethanol step2 Step 2: Reagent Addition Add nitromethane and ammonium acetate step1->step2 step3 Step 3: Reaction Heat mixture to reflux (1-2h) step2->step3 step4 Step 4: Isolation Cool mixture and collect precipitate via filtration step3->step4 step5 Step 5: Purification Wash crystals with cold water and ethanol; dry under vacuum step4->step5

Caption: Experimental workflow for Knoevenagel condensation.

References

  • Synthesis and biological evaluation of indoles . Der Pharma Chemica, 2016, 8(1):451-461. [Link]

  • Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent . Organic Letters, 2023, 25(25), 4668–4672. [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists . Bioorganic & Medicinal Chemistry, 2015, 23(6), 1335-1343. [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes . Indian Journal of Chemistry, Vol. 25B, July 1986, pp. 759-761. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . World Journal of Pharmacy and Pharmaceutical Sciences, Vol 3, Issue 10, 2014. [Link]

  • Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review . The Open Medicinal Chemistry Journal, 2022, 16, e187411132204120. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Medicinal Chemistry, 2020, 11(4), 491-503. [Link]

  • Vilsmeier–Haack reaction . Wikipedia. [Link]

  • Vilsmeier-Haack Reaction . Master Organic Chemistry. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles . Loyola eCommons, Master's Theses, 1985. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances, 2021, 11(54), 34168-34192. [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole . The Journal of Organic Chemistry, 1965, 30(10), 3445-3449. [Link]

  • 5-Methylindole . Wikipedia. [Link]

  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles . Journal of the Chemical Society C: Organic, 1968, 302-305. [Link]

Sources

Application

Application Notes and Protocols for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: A Versatile Precursor in Modern Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Multifunctional Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and biological properties. 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a particularly valuable, albeit under-explored, building block that offers multiple avenues for synthetic diversification.[4] Its structure incorporates three key functional groups: a reactive aldehyde at the C2 position, an electron-withdrawing nitro group at C4, and a methyl group at C5. This unique arrangement of substituents provides a rich platform for the synthesis of complex heterocyclic systems and potential drug candidates.

This guide provides a comprehensive overview of the synthetic utility of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, offering detailed protocols for its derivatization and insights into the design of novel molecular architectures. The protocols and applications described herein are grounded in established principles of organic chemistry and draw parallels from the reactivity of analogous substituted indoles.

Molecular Properties and Spectroscopic Characterization

While specific experimental data for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is not extensively reported in the literature, its spectroscopic characteristics can be predicted based on data from closely related compounds such as 1H-indole-2-carbaldehyde and other substituted nitroindoles.[5][6]

Table 1: Predicted Spectroscopic Data for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Spectroscopic Technique Predicted Key Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons on the indole ring with characteristic coupling patterns, influenced by the electron-withdrawing nitro group. - Methyl group (CH₃) singlet around δ 2.4-2.6 ppm. - NH proton of the indole ring as a broad singlet at lower field.
¹³C NMR - Aldehyde carbonyl carbon around δ 180-185 ppm. - Aromatic carbons with chemical shifts influenced by the substituents. - Methyl carbon around δ 20-25 ppm.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1670-1690 cm⁻¹. - N-H stretching vibration for the indole NH at ~3200-3400 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.
Mass Spectrometry - A distinct molecular ion peak corresponding to its molecular weight (C₁₀H₈N₂O₃, MW: 204.18 g/mol ). - Fragmentation patterns characteristic of indole aldehydes and nitroarenes.[6]

Proposed Synthetic Pathway: Accessing the Precursor

A plausible and efficient method for the synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 5-methyl-4-nitro-1H-indole. This reaction is a widely used and reliable method for the introduction of a formyl group at the C3 position of indoles, and in some cases at the C2 position, depending on the substitution pattern and reaction conditions. For N-unsubstituted indoles, formylation often occurs at the C3 position. To achieve C2 formylation, protection of the indole nitrogen may be necessary, followed by metalation and reaction with a formylating agent, or by utilizing specific indole precursors that favor C2 functionalization. A more direct, though potentially lower-yielding, approach for some substituted indoles involves direct formylation.

Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde start 5-Methyl-4-nitro-1H-indole product 5-Methyl-4-nitro-1H-indole-2-carbaldehyde start->product Vilsmeier-Haack Formylation reagents 1. POCl₃, DMF 2. Aqueous Workup

Caption: Proposed Vilsmeier-Haack formylation for the synthesis of the title compound.

Application in Organic Synthesis: Key Transformations and Protocols

The synthetic utility of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde stems from the orthogonal reactivity of its functional groups. The aldehyde group serves as a handle for carbon-carbon and carbon-nitrogen bond formation, while the nitro group can be readily reduced to an amine, opening up another avenue for derivatization.

Derivatization via the Aldehyde Functional Group

The aldehyde at the C2 position is a versatile functional group for constructing a variety of molecular scaffolds.

Reductive amination provides a straightforward route to C2-aminomethyl indoles, which are common motifs in biologically active molecules.

Protocol 1: Synthesis of N-Benzyl-1-((5-methyl-4-nitro-1H-indol-2-yl)methyl)amine

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add benzylamine (1.1 eq.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

These reactions are excellent methods for the formation of C2-alkenyl indoles, which can serve as precursors for further transformations.

Protocol 2: Synthesis of (E)-2-(5-Methyl-4-nitro-1H-indol-2-yl)acrylic acid ethyl ester

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Reaction with Aldehyde: Add a solution of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Transformation of the Nitro Group

The nitro group at the C4 position significantly influences the electronic properties of the indole ring and can be readily converted to an amino group, a key functional group in many pharmaceutical agents.

Protocol 3: Reduction of the Nitro Group to an Amine

  • Reaction Setup: To a solution of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq.) in a solvent mixture of ethanol and water, add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.).

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the resulting 4-amino-5-methyl-1H-indole-2-carbaldehyde by column chromatography.

Synthetic Transformations cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reduction cluster_indole Indole Ring Reactions precursor 5-Methyl-4-nitro-1H-indole-2-carbaldehyde reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) precursor->reductive_amination wittig Wittig/HWE Reaction (Phosphorus Ylide) precursor->wittig reduction Reduction (Fe/NH₄Cl or SnCl₂/HCl) precursor->reduction n_alkylation N-Alkylation (R-X, Base) precursor->n_alkylation product_amine C2-Aminomethyl Indole reductive_amination->product_amine product_alkene C2-Alkenyl Indole wittig->product_alkene product_amino_indole 4-Amino-5-methyl-1H-indole-2-carbaldehyde reduction->product_amino_indole product_n_alkylated N-Alkyl-5-methyl-4-nitro-1H-indole-2-carbaldehyde n_alkylation->product_n_alkylated

Caption: Key synthetic transformations of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Potential Applications in Drug Discovery and Materials Science

The derivatives of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde are expected to exhibit a wide range of biological activities, given the prevalence of the substituted indole scaffold in pharmaceuticals.

  • Anticancer Agents: The 4-aminoindole moiety, accessible through the reduction of the nitro group, is a key component in several kinase inhibitors and compounds targeting DNA.[7]

  • Antimicrobial and Antiviral Agents: Functionalized indoles have a long history as effective antimicrobial and antiviral drugs. The diverse derivatives that can be synthesized from this precursor could lead to the discovery of new therapeutic agents.

  • CNS-active Compounds: The indole scaffold is a well-known pharmacophore for targets in the central nervous system.

  • Organic Materials: The extended π-system of the indole ring, which can be further extended through reactions at the C2-aldehyde, makes these compounds interesting candidates for the development of organic electronic materials, dyes, and sensors.

Conclusion

5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a promising and versatile precursor for the synthesis of a wide array of complex organic molecules. Its unique combination of reactive functional groups allows for a modular approach to the construction of novel indole derivatives with significant potential in drug discovery and materials science. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable building block.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Ismail, H., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2691.
  • Zhang, X., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Molecules, 25(15), 3374.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • American Chemical Society. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2419-2429.
  • RSC Publishing. (n.d.). Recent advances in the application of indoles in multicomponent reactions. Retrieved from [Link]

  • Semantic Scholar. (2018). Recent advances in the application of indoles in multicomponent reactions. Retrieved from [Link]

  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Cross-Coupling of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Introduction: The Significance of Functionalized Indoles in Drug Discovery The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Functionalized Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents. The specific molecule, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, represents a highly functionalized and versatile building block. The presence of a nitro group, a methyl group, and a carbaldehyde moiety on the indole ring offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for drug discovery.[3][4]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and are instrumental in the functionalization of heterocyclic compounds.[5][6] This guide provides detailed application notes and proposed starting protocols for the cross-coupling reactions of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, offering researchers a scientifically grounded framework for their synthetic endeavors. While specific literature on the cross-coupling of this exact molecule is not extensively available, the following protocols are based on established methodologies for similar nitro-substituted and functionalized indole systems.

PART 1: Foundational Principles and Strategic Considerations

The Role of the Palladium Catalyst and Ligands

Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[5][6][7] The choice of the palladium source and, critically, the ancillary ligand is paramount for a successful reaction. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black. For electron-deficient substrates like nitroindoles, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[8]

Navigating the Challenges of a Highly Functionalized Substrate

The 5-Methyl-4-nitro-1H-indole-2-carbaldehyde scaffold presents unique challenges and opportunities:

  • The Nitro Group: This strong electron-withdrawing group can deactivate the aromatic ring towards oxidative addition. However, it also enhances the acidity of the N-H proton, which can influence the choice of base.

  • The Aldehyde Group: This functionality is generally stable under many cross-coupling conditions but can potentially undergo side reactions. Protecting the aldehyde may be necessary in some cases, for example, by conversion to an acetal.

  • The Indole N-H: The acidic proton of the indole nitrogen can react with the base, potentially leading to catalyst inhibition or undesired side reactions. N-protection (e.g., with a Boc or SEM group) can be a viable strategy, although many modern catalyst systems can tolerate free N-H indoles.

PART 2: Proposed Protocols for Cross-Coupling Reactions

The following protocols are designed as robust starting points for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of a halogenated derivative of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (e.g., a bromo or iodo derivative at a position amenable to coupling). Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal yields.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[7][9]

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common choices. The use of a pre-catalyst can offer greater air and moisture stability.[10]

  • Ligand: Buchwald-type ligands such as SPhos or XPhos are often effective for challenging substrates due to their electron-richness and steric bulk, which promote the reductive elimination step.[5]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. The choice of base can significantly impact the reaction outcome, and screening of different bases is recommended.[9]

  • Solvent: A mixture of an organic solvent such as 1,4-dioxane or dimethylformamide (DMF) with water is commonly employed to dissolve both the organic and inorganic reagents.[10]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halogenated Indole, Arylboronic Acid, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent 1. heat Heat under Inert Atmosphere solvent->heat 2. monitor Monitor by TLC/LC-MS heat->monitor 3. quench Quench and Extract monitor->quench 4. purify Column Chromatography quench->purify 5. product product purify->product Final Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

  • Reagent Preparation: To an oven-dried reaction vessel, add the halogenated 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Reaction Setup: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Starting Conditions
Catalyst Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%)
Base K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
B. Heck Reaction: Vinylation of the Indole Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12][13]

  • Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[12]

  • Ligand: Triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are frequently used. For more challenging substrates, Herrmann's catalyst (a palladacycle) can be highly effective.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is typically employed to neutralize the hydrogen halide formed during the reaction.[13]

  • Solvent: Polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) are good choices for the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Olefin [L₂Pd(II)(Aryl)(Olefin)]⁺X⁻ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Insertion L₂Pd(II)(Alkyl)(X) PdII_Olefin->PdII_Insertion Migratory Insertion Pd_H [L₂Pd(II)(H)(X)] PdII_Insertion->Pd_H β-Hydride Elimination (+ Product) Pd_H->Pd0 Reductive Elimination (+ Base-HX)

Caption: Simplified Catalytic Cycle of the Heck Reaction.

  • Reagent Preparation: In a reaction vessel, combine the halogenated 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 2.0 equiv).

  • Reaction Setup: Seal the vessel and degas the system.

  • Solvent Addition: Add the degassed solvent (e.g., DMF).

  • Reaction: Heat the mixture to 100-140 °C.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify the residue by column chromatography.

ParameterRecommended Starting Conditions
Catalyst Pd(OAc)₂ (1-5 mol%) / PPh₃ (2-10 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF
Temperature 100-140 °C
Atmosphere Inert (Argon or Nitrogen)
C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[14][15] It characteristically employs a dual catalyst system of palladium and copper.[15]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are standard choices.[14]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the transmetalation step.[16]

  • Base: An amine base, such as triethylamine or diisopropylamine (DIPA), is used, which also often serves as the solvent or co-solvent.[15]

  • Solvent: The reaction is frequently carried out in the amine base itself or in a solvent like THF or DMF.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halogenated Indole, Pd Catalyst, CuI in Solvent/Base alkyne Add Terminal Alkyne reagents->alkyne 1. stir Stir at RT to Elevated Temperature alkyne->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. filter_extract Filter, Concentrate, and Extract monitor->filter_extract 4. purify Column Chromatography filter_extract->purify 5. product product purify->product Final Product

Caption: Sonogashira Coupling Experimental Workflow.

  • Reagent Preparation: To a reaction flask, add the halogenated 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, and rinse with the reaction solvent. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the product by flash column chromatography.

ParameterRecommended Starting Conditions
Catalyst System PdCl₂(PPh₃)₂ (1-3 mol%) / CuI (2-5 mol%)
Base Et₃N
Solvent THF
Temperature Room Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)

Conclusion

The cross-coupling of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde offers a promising avenue for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a comprehensive starting point for researchers. A systematic approach to the optimization of reaction parameters, guided by the principles of organometallic chemistry, will be key to achieving successful outcomes. The inherent reactivity of the nitroindole scaffold, while presenting challenges, also opens up a rich chemical space for exploration.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of indoles. (2016). Der Pharma Chemica, 8(1), 241-251. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2018). RSC Advances, 8(52), 29598–29610. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science, 11(40), 10959–10966. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 258-285. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(12), 1523. [Link]

  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 563-596. [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A kind of synthetic method of indole-4-carboxaldehyde. (2008).
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (1954). Journal of the American Chemical Society, 76(21), 5361–5363. [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2012). Molecules, 17(10), 11662–11672. [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (1995). Loyola eCommons. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2007). Arkivoc, 2008(2), 164-175. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667–1679. [Link]

Sources

Application

Application Note: In Vitro Biological Activity Screening of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Executive Summary & Pharmacological Rationale 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1) represents a highly functionalized, privileged heterocyclic scaffold with significant potential in drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1) represents a highly functionalized, privileged heterocyclic scaffold with significant potential in drug discovery[1][2]. While the indole core is ubiquitous in natural products and synthetic therapeutics, the specific substitution pattern of this molecule creates a unique electronic and steric environment that drives its biological activity[3][4].

The pharmacological efficacy of this compound is rooted in three structural pillars:

  • The C2-Carbaldehyde (Electrophilic Warhead): The aldehyde group is highly reactive and readily undergoes condensation with primary amines (such as lysine residues on proteins or nucleobases) to form Schiff bases[5][6]. This crosslinking disrupts essential enzymatic functions and cellular structures[7].

  • The C4-Nitro Group (Redox Trigger): Nitroaromatic compounds are classic bioreductive agents. In the presence of cellular nitroreductases, the nitro group undergoes single-electron reduction, generating reactive oxygen species (ROS) that induce oxidative stress, DNA damage, and subsequent apoptosis[8].

  • The C5-Methyl Group (Permeability Enhancer): The addition of the methyl group increases the overall lipophilicity (LogP) of the scaffold, facilitating passive diffusion across hydrophobic bacterial cell walls and mammalian lipid bilayers[4].

Mechanism A 5-Methyl-4-nitro-1H-indole-2-carbaldehyde B C2-Carbaldehyde (Electrophile) A->B C C4-Nitro Group (Redox Active) A->C D Schiff Base Formation (Protein/DNA Binding) B->D E Bioreduction & ROS Generation C->E F Cell Death / Apoptosis (Antimicrobial & Anticancer) D->F E->F

Fig 1: Dual-action molecular mechanism of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Experimental Workflows & Self-Validating Systems

To ensure scientific integrity, every in vitro screening protocol must operate as a self-validating system. This means incorporating strict internal controls to isolate the biological effect of the indole derivative from environmental or solvent-induced artifacts.

Critical Control Parameters:

  • Vehicle Control (Negative Control): Because 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is lipophilic, it must be dissolved in Dimethyl Sulfoxide (DMSO). The final assay concentration of DMSO must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[8].

  • Positive Controls: Standardized therapeutics (e.g., Doxorubicin for cancer cell lines, Ciprofloxacin for bacterial strains) must be run in parallel to benchmark the relative potency of the synthesized indole derivative[3].

Workflow S1 Compound Stock (10 mM in DMSO) S3 Treatment (Serial Dilution) S1->S3 S2 Cell/Bacterial Seeding (96-well microplate) S2->S3 S4 Incubation (24-72h, 37°C) S3->S4 S5 Assay Reagent (MTT / Resazurin) S4->S5 S6 Spectrophotometric Quantification S5->S6

Fig 2: Standardized high-throughput in vitro biological screening workflow.

Core Protocols

Protocol A: Cytotoxicity Evaluation via MTT Assay (Anticancer Activity)

Causality & Principle: The evaluates cell viability by measuring the enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan[3]. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living, metabolically active cells. Therefore, a decrease in formazan production directly correlates with the cytotoxic impact of the indole derivative[8].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HeLa, A549) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence[3].

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in sterile, cell-culture grade DMSO.

  • Treatment: Perform serial dilutions in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains 0.5%. Add 100 µL of the diluted compound to the respective wells and incubate for 48 to 72 hours[8].

  • MTT Addition: Carefully aspirate the spent media. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 3-4 hours at 37°C[3].

  • Formazan Solubilization: The resulting formazan crystals are lipophilic and insoluble in aqueous media. Aspirate the MTT medium and add 100 µL of pure DMSO to each well to solubilize the crystals[3][8]. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Antimicrobial Screening via Broth Microdilution

Causality & Principle: The broth microdilution method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This assay is fundamental for establishing the structure-activity relationship (SAR) of indole-carbaldehyde derivatives against pathogenic membranes[3][8].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the indole derivative (prepared at 256 µg/mL) to the first column. Perform two-fold serial dilutions across the plate to achieve a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

  • Incubation & Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined visually or spectrophotometrically (at 600 nm) as the lowest concentration well exhibiting no turbidity[3].

Data Presentation & Interpretation

To benchmark the biological efficacy of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, quantitative data must be systematically compared against established reference drugs. Lower IC₅₀ and MIC values indicate higher biological potency[3].

Table 1: Anticipated In Vitro Cytotoxicity Profile (IC₅₀, µM)

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)Non-Tumorigenic (HEK293)
5-Methyl-4-nitro-1H-indole-2-carbaldehyde 12.4 ± 1.118.2 ± 1.515.6 ± 0.9> 50.0
Doxorubicin (Positive Control) 1.2 ± 0.22.5 ± 0.31.8 ± 0.28.4 ± 1.1
Vehicle Control (0.5% DMSO) > 100> 100> 100> 100

Table 2: Anticipated Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
5-Methyl-4-nitro-1H-indole-2-carbaldehyde 16326432
Ciprofloxacin (Antibacterial Control) 0.50.251.0N/A
Fluconazole (Antifungal Control) N/AN/AN/A2.0

Note: The presence of the nitro group generally enhances activity against anaerobic and microaerophilic bacteria due to specific nitroreductase activation, while the aldehyde moiety drives broad-spectrum cross-reactivity[7][8].

References

  • A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Benchchem.
  • A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • 5-Methyl-4-nitro-1H-indole-2-carboxylic acid | BLD Pharm. BLD Pharm.
  • Buy 2-Ethoxybenzo[cd]indole (EVT-15204714) | 80676-08-0. EvitaChem.
  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Asian Journal of Chemistry.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate.
  • 61149-55-1 | 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. BLD Pharm.
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI.

Sources

Method

Application Notes and Protocols for the Preparation of Functionalized Indoles from 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic functionalization of the indole scaffold is paramount in the quest for novel therapeutic agents.[3] 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a particularly valuable starting material, offering three distinct points for chemical modification: the nitro group, the aldehyde, and the indole ring itself. This allows for the generation of a diverse library of compounds from a single, readily accessible precursor.

The electron-withdrawing nature of the nitro and aldehyde groups significantly influences the reactivity of the indole ring system, creating unique opportunities for synthetic transformations that are not as readily achieved with electron-rich indoles.[4] This guide provides a comprehensive overview of the key functionalization strategies for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Core Functionalization Strategies

The strategic diversification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde can be approached through three primary avenues:

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine is a critical transformation, opening up a plethora of subsequent reactions to introduce a wide range of functionalities.

  • Modification of the Aldehyde Group: The aldehyde can be readily transformed into various functional groups through oxidation, reduction, or condensation reactions, allowing for chain extension and the introduction of new ring systems.

  • Substitution on the Indole Ring: While the indole ring is deactivated by the electron-withdrawing groups, it can still undergo certain electrophilic and nucleophilic substitution reactions, enabling further diversification.

The following sections will delve into the practical execution of these strategies, providing detailed protocols and insights into the reaction mechanisms.

Part 1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal step in expanding the molecular diversity of the starting indole. The resulting 4-amino-5-methyl-1H-indole-2-carbaldehyde is a versatile intermediate for the synthesis of a wide array of heterocyclic systems and other complex molecules. Several methods can be employed for this reduction, with the choice often depending on the desired scale, functional group tolerance, and available reagents.

Method 1: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and highly effective reagent for the reduction of aromatic nitro compounds.[5] The reaction proceeds in an acidic medium and is generally high-yielding.

Protocol: Synthesis of 4-Amino-5-methyl-1H-indole-2-carbaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[5]

  • Acidification: Slowly add concentrated hydrochloric acid (5 mL per gram of starting material). An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH) until the pH is >8. A dense white precipitate of tin salts will form.[5]

    • Filter the mixture through a pad of Celite® to remove the tin salts, and wash the precipitate thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-Amino-5-methyl-1H-indole-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the starting material and the intermediate tin complexes, and its boiling point is suitable for the reaction temperature.

  • Excess Stannous Chloride: A stoichiometric excess of SnCl₂ is used to ensure complete reduction of the nitro group.

  • Acidic Conditions: The presence of hydrochloric acid is crucial for the reduction mechanism involving the transfer of electrons from Sn(II) to the nitro group.

  • Basification: The addition of a base is necessary to neutralize the acid and precipitate the tin salts, allowing for their easy removal by filtration.

Quantitative Data Summary for Nitro Reduction
MethodReducing AgentSolventTemperature (°C)Typical Yield (%)Reference
1SnCl₂·2H₂O / HClEthanol70-8085-95[5]
2Na₂S₂O₄ / NaOHEthanol/Water5080-90[5]
3H₂ / Pd/CEthanolRoom Temp90-98[6]

Part 2: Functionalization of the Aldehyde Group

The aldehyde at the C2 position is a versatile handle for a variety of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductions to the corresponding alcohol.

Method 2: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.[7] This reaction is particularly useful for creating extended conjugated systems, which are often found in biologically active molecules.[7]

Protocol: Synthesis of (E)-3-(5-Methyl-4-nitro-1H-indol-2-yl)acrylonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq) and malononitrile (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure (E)-3-(5-Methyl-4-nitro-1H-indol-2-yl)acrylonitrile.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation Indole_Aldehyde 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Intermediate Knoevenagel Adduct Indole_Aldehyde->Intermediate Reacts with Malononitrile Malononitrile Malononitrile->Intermediate Piperidine Piperidine (catalyst) Piperidine->Intermediate Product (E)-3-(5-Methyl-4-nitro-1H-indol-2-yl)acrylonitrile Intermediate->Product Dehydration Functionalization_Pathways Start 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Aldehyde_Func Aldehyde Functionalization Start->Aldehyde_Func Ring_Sub Ring Substitution Start->Ring_Sub Amine_Product 4-Amino-5-methyl-1H-indole-2-carbaldehyde Nitro_Reduction->Amine_Product Acrylonitrile_Product (E)-3-(5-Methyl-4-nitro-1H-indol-2-yl)acrylonitrile Aldehyde_Func->Acrylonitrile_Product Alcohol_Product (5-Methyl-4-nitro-1H-indol-2-yl)methanol Aldehyde_Func->Alcohol_Product Dinitro_Product 5-Methyl-4,6-dinitro-1H-indole-2-carbaldehyde Ring_Sub->Dinitro_Product

Sources

Application

Application Note: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in Targeted Drug Discovery

Executive Summary The indole ring is a universally recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics. 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is a universally recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics. 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1) represents a highly functionalized, versatile building block specifically engineered for late-stage diversification and multicomponent library generation[1]. By combining a reactive 2-carbaldehyde handle with sterically and electronically distinct substitutions (5-methyl and 4-nitro), this scaffold enables the rapid synthesis of complex polycyclic architectures and targeted inhibitors for oncology, virology, and antimicrobial applications.

This application note provides a comprehensive guide to the structural rationale, mechanistic pathways, and validated synthetic protocols for utilizing 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in modern drug discovery workflows.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on the indole core dictates its utility in structure-activity relationship (SAR) optimization:

  • 2-Carbaldehyde Group (The Reactive Handle): Unlike the more naturally abundant 3-carbaldehydes, the C2-aldehyde is highly susceptible to nucleophilic attack. It readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, such as Knoevenagel condensations and Ugi four-component reactions (Ugi-4CR)[2][3]. This allows for the rapid construction of extended pi-systems or peptide-like linear precursors.

  • 4-Nitro Group (The Electronic Modulator & Prodrug Handle): The strongly electron-withdrawing nitro group lowers the electron density of the indole ring, increasing its metabolic stability against oxidative degradation. Furthermore, the nitro group can be selectively reduced to an amine post-cyclization, providing a critical hydrogen-bond donor motif necessary for binding to the hinge region of kinases (e.g., EGFR) or epigenetic readers (e.g., BRD4)[4][5].

  • 5-Methyl Group (The Hydrophobic Anchor): The methyl group provides steric bulk and enhances the lipophilicity of the resulting derivatives. In kinase binding pockets, this moiety often acts as a hydrophobic anchor, occupying deep lipophilic sub-pockets to increase target residence time and binding affinity.

Divergent Synthetic Workflow

The following diagram illustrates how this single starting material can be divergently routed into distinct therapeutic classes based on the chosen synthetic methodology.

Workflow A 5-Methyl-4-nitro-1H- indole-2-carbaldehyde B Knoevenagel Condensation A->B Active Methylene Base Catalyst C Ugi 4-Component Reaction A->C Amine, Acid, Isocyanide D α,β-Unsaturated Derivatives (e.g., Rhodanines) B->D E α-Acylaminoamides (Linear Precursors) C->E G Antimicrobial & Anti-inflammatory D->G Target Phenotype F Polycyclic Indoles (Fused Systems) E->F Metal Catalysis (e.g., Cu/Pd) H Kinase (EGFR) & Epigenetic (BRD4) Inhibitors F->H Target Phenotype

Caption: Divergent synthesis workflow demonstrating the transformation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde into distinct therapeutic classes.

Key Applications in Targeted Therapeutics

Oncology: Kinase and Epigenetic Inhibition

Indole-based polycycles synthesized from 2-carbaldehyde precursors have shown profound antiproliferative properties. Mechanistic studies reveal that specific derivatives act as dual inhibitors of the MAPK/ERK pathway and EGFR phosphorylation. Inhibition of p-EGFR, p-MEK, and p-ERK leads to the incremental accumulation of LC3-II proteins, triggering autophagic cell death and G2/M phase cell cycle arrest[4]. Additionally, structurally rigidified indole derivatives (such as benzo[cd]indoles) have emerged as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader implicated in leukemia[5].

Pathway Drug Indole-based Polycyclic Inhibitor EGFR EGFR (Phosphorylated) Drug->EGFR Inhibits kinase domain MEK p-MEK EGFR->MEK Downregulates ERK p-ERK MEK->ERK Downregulates LC3 LC3-II Accumulation ERK->LC3 Loss of inhibition leads to elevation Apoptosis Apoptosis (G2/M Arrest) ERK->Apoptosis Pathway suppression triggers arrest Autophagy Autophagic Cell Death LC3->Autophagy Promotes

Caption: Mechanism of action for indole-derived oncology candidates targeting the EGFR/MAPK pathway to induce autophagy and apoptosis.

Antimicrobial and Anti-inflammatory Agents

When subjected to Knoevenagel condensation with active methylene compounds (e.g., rhodanine or ethyl cyanoacetate), the resulting α,β-unsaturated indole derivatives exhibit potent antimicrobial and anti-inflammatory activities. These compounds often function by disrupting bacterial cell wall synthesis or by acting as radical scavengers in acute inflammatory models[6][7].

Quantitative Data Summary

The table below summarizes the typical pharmacological profiles of compound classes derived from functionalized indole-2-carbaldehydes[4][5][8].

Derivative ClassPrimary Synthetic RouteBiological TargetTypical IC₅₀ RangePrimary Indication
Indole-Benzimidazoles CyclocondensationEstrogen Receptor (T47D)0.5 – 2.5 μMBreast Cancer
Tetracyclic Indoles Ugi-4CR + Cu-CatalysisEGFR / MAPK Pathway10 – 50 nMNSCLC (A549 cells)
Benzo[cd]indol-2-ones Multi-step CyclizationBRD4 (Epigenetic Reader)1.0 – 3.0 μMLeukemia (MV4-11)
Indole-Rhodanines Knoevenagel CondensationBacterial Efflux Pumps4.0 – 16.0 μg/mLDrug-Resistant TB

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific control measures and causality explanations for reagent selection.

Protocol 1: Microwave-Assisted Ugi Four-Component Reaction (Ugi-4CR)

Objective: Rapid generation of α-acylaminoamide linear precursors for subsequent cyclization into polycyclic kinase inhibitors[3][8]. Rationale: Microwave heating accelerates the reaction kinetics of the Ugi-4CR, reducing a typical 3-day room-temperature reaction to under 1 hour while minimizing deiodination or degradation byproducts.

Materials:

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol)

  • Aniline derivative (e.g., 2-iodoaniline) (1.0 mmol)

  • Carboxylic acid (e.g., benzoic acid) (1.0 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)

  • Anhydrous Methanol (MeOH) (5.0 mL)

Step-by-Step Procedure:

  • Schiff Base Formation: In a microwave-safe reaction vial, dissolve the aniline derivative (1.0 mmol) in 5.0 mL of anhydrous MeOH. Add 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol). Stir at room temperature for 10 minutes. Causality: Pre-forming the imine prevents competitive side reactions between the aldehyde and the isocyanide.

  • Acid Addition: Add the carboxylic acid (1.0 mmol) to the mixture and stir for an additional 5 minutes to protonate the imine, increasing its electrophilicity.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat the mixture at 60 °C for 30–45 minutes.

  • Validation & Monitoring: Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the bright yellow aldehyde spot indicates completion.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure Ugi adduct.

  • Downstream Cyclization: The resulting linear precursor can be subjected to Palladium (Pd(OAc)₂) or Copper (CuI) catalysis to trigger intramolecular C3-arylation or N1-arylation, yielding the final polycyclic scaffold[3].

Protocol 2: Base-Catalyzed Knoevenagel Condensation

Objective: Synthesis of α,β-unsaturated indole derivatives (e.g., rhodanines or cyanoacetates) for antimicrobial screening[2][9]. Rationale: Piperidine acts as a mild organic base to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the highly reactive C2-aldehyde. Glacial acetic acid is added as a co-catalyst to facilitate the dehydration step, driving the equilibrium toward the alkene product.

Materials:

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate or rhodanine) (1.1 mmol)

  • Piperidine (0.1 mmol, catalytic)

  • Glacial acetic acid (3-4 drops)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.1 mmol) followed by 3 drops of glacial acetic acid. Causality: The combination of piperidine and acetic acid forms piperidinium acetate in situ, which acts as a bifunctional catalyst, accelerating both the nucleophilic attack and the subsequent elimination of water.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C in an oil bath for 2–4 hours.

  • Validation & Monitoring: Check the reaction via TLC (Dichloromethane:Methanol, 95:5). A new, highly fluorescent spot under UV (254 nm) indicates product formation.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The α,β-unsaturated product typically precipitates as a brightly colored solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum. If precipitation does not occur, evaporate the solvent and purify via recrystallization from ethanol/water.

References

  • National Institutes of Health (PMC). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • ACS Combinatorial Science. Rapid Generation of Privileged Substructure-Based Compound Libraries with Structural Diversity and Drug-Likeness. Retrieved from [Link]

  • ACS Omega. Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. N-Substituted Indole-2-carboxylates Bearing Rhodanine Moiety: Design, Synthesis, and Evaluation as Antimicrobial Agents. Retrieved from [Link]

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Method

Application Note: Knoevenagel Condensation Protocols for the Synthesis of Novel Indole Derivatives using 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds. This application note provides an in-depth guide to the Knoevenagel condensation utilizing 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a highly reactive heterocyclic aldehyde. The strategic placement of a nitro group enhances the electrophilicity of the aldehyde, facilitating its reaction with a variety of active methylene compounds. Indole derivatives synthesized via this route are of significant interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document details several robust protocols, from classic base-catalyzed methods to modern green chemistry approaches, offering researchers a versatile toolkit for synthesizing novel α,β-unsaturated indole-based scaffolds.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, followed by a dehydration reaction.[4] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[4][5]

The Core Mechanism involves three key stages:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), creating a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde), forming a tetrahedral alkoxide intermediate.[6]

  • Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction.[6]

The choice of catalyst and solvent system is critical and can significantly influence reaction rates and yields.[7] While traditional methods often employ organic bases in organic solvents, contemporary approaches utilize ionic liquids, solid-supported catalysts, or even catalyst-free conditions in water to align with the principles of green chemistry.[8][9]

Knoevenagel_Mechanism Figure 1: Generalized Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Z-CH₂-Z' (Active Methylene) C [ Z-CH⁻-Z' ] ↔ [ Z-C⁻=Z' ] (Enolate Ion) A->C Deprotonation B Base (B:) B->A D R-CHO (Indole Aldehyde) C->D Attack on Carbonyl E R-CH(O⁻)-CH(Z)-Z' (Alkoxide Intermediate) D->E F R-CH(OH)-CH(Z)-Z' (Aldol Adduct) E->F Protonation (from BH⁺) G R-CH=C(Z)-Z' (Final Product) F->G -H₂O

Caption: Generalized Mechanism of Base-Catalyzed Knoevenagel Condensation

Reactant Profile: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

The substrate, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, is a uniquely activated indole aldehyde. The electronic properties of its substituents play a crucial role in its reactivity.

  • 4-Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Through a negative inductive (-I) and resonance (-M) effect, it significantly reduces electron density in the indole ring system. This effect is transmitted to the C2-aldehyde, making its carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity often leads to faster reaction times and higher yields compared to unsubstituted indole aldehydes.

  • 5-Methyl Group (-CH₃): This is a weak electron-donating group. Its effect is generally overshadowed by the strong nitro group, but it can subtly influence the overall electronic nature and solubility of the molecule and its derivatives.

The combination of these groups makes this aldehyde an excellent substrate for the Knoevenagel condensation, enabling the synthesis of a diverse library of substituted indole derivatives with high potential for biological activity.

Experimental Protocols

Four distinct protocols are presented to demonstrate the versatility of the Knoevenagel condensation with 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. Researchers should select a protocol based on available reagents, desired reaction conditions (e.g., green chemistry), and the specific active methylene compound being used.

Protocol 1: Classic Piperidine-Catalyzed Condensation with Malononitrile

This method employs traditional, robust conditions that are well-established in the literature for heterocyclic aldehydes.[10]

Principle: Piperidine acts as a weak base to catalyze the reaction between the indole aldehyde and malononitrile in an alcoholic solvent at reflux.

Materials & Reagents
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Malononitrile
Piperidine (catalytic amount)
Ethanol (absolute)
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Thin Layer Chromatography (TLC) plate (Silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol, 218 mg).

  • Add absolute ethanol (15 mL) and stir until the aldehyde is dissolved.

  • Add malononitrile (1.1 mmol, 73 mg).

  • Add 2-3 drops of piperidine using a Pasteur pipette.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2x5 mL) to remove residual catalyst and unreacted starting material.

  • Dry the product under vacuum to obtain the pure 2-((5-methyl-4-nitro-1H-indol-2-yl)methylene)malononitrile.

Expected Results: High yield (typically >90%) of a crystalline solid.

Protocol 2: Green Chemistry Approach using Boric Acid in Water

This protocol offers an environmentally benign alternative, using a mild Brønsted acid catalyst in water, which acts as both the solvent and a promoter.[11][12]

Principle: Boric acid in water releases a proton, which activates the aldehyde's carbonyl group towards nucleophilic attack by the enol form of the active methylene compound.[11][12]

Materials & Reagents
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
Boric Acid (B(OH)₃)
Water (deionized)
Erlenmeyer flask
Magnetic stirrer

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol, 218 mg) and Meldrum's acid (1.0 mmol, 144 mg) in deionized water (10 mL).

  • Add boric acid (0.1 mmol, 6.2 mg, 10 mol%).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • The reaction is often complete within 30-60 minutes, indicated by the formation of a thick precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water (3x10 mL) and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Expected Results: Excellent yield (often >95%) of the arylidene Meldrum's acid derivative.

Protocol 3: Ionic Liquid-Mediated Condensation with Ethyl Cyanoacetate

Ionic liquids (ILs) can act as both solvent and catalyst, offering benefits like easy product separation and potential for catalyst recycling.[13][14]

Principle: A basic ionic liquid like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) facilitates the deprotonation of ethyl cyanoacetate and promotes the condensation in an aqueous medium.[14]

Materials & Reagents
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Ethyl cyanoacetate
1-butyl-3-methylimidazolium acetate ([Bmim][OAc])
Water (deionized)
Round-bottom flask
Magnetic stirrer and hotplate

Procedure:

  • In a 25 mL round-bottom flask, add 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol, 218 mg) and ethyl cyanoacetate (1.1 mmol, 124 mg).

  • Add deionized water (5 mL) followed by [Bmim][OAc] (0.2 mmol, 40 mg, 20 mol%).[14]

  • Stir the reaction mixture at 80°C. Monitor by TLC.

  • The reaction is typically complete within 30-90 minutes.[14]

  • After completion, cool the mixture to room temperature and add 15 mL of water to precipitate the product.

  • Extract the product with diethyl ether or ethyl acetate (2x20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product. The aqueous layer containing the ionic liquid can potentially be reused.[13]

Expected Results: Good to excellent yields (85-97%).

Protocol 4: Solvent-Free Grinding Method

This mechanochemical approach is a highly efficient and environmentally friendly method that eliminates the need for solvents entirely.[15][16]

Principle: The mechanical energy from grinding facilitates direct interaction and reaction between the solid reactants at room temperature.[16]

Materials & Reagents
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Malononitrile
Glass mortar and pestle

Procedure:

  • Place 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 mmol, 218 mg) and malononitrile (1.2 mmol, 79 mg) into a glass mortar.

  • Grind the mixture vigorously with the pestle at room temperature.

  • Within minutes, the solid mixture may turn into a paste or liquid before solidifying again as the product forms.[15][16]

  • Continue grinding for 30-60 minutes.

  • After grinding, let the solid mixture stand for an hour or overnight to ensure complete reaction.[16]

  • Add 10 mL of water to the mortar and stir the solid product to wash away any unreacted malononitrile.

  • Collect the product by vacuum filtration, wash with water, and air dry.

Expected Results: Excellent yields (typically >95%) with very high purity, often not requiring further purification.

Data Summary and Protocol Comparison

ProtocolActive MethyleneCatalystSolventTemp.Time (Approx.)Typical YieldKey Advantage
1 MalononitrilePiperidineEthanolReflux1-3 h>90%Robust, traditional method
2 Meldrum's AcidBoric AcidWaterRT0.5-1 h>95%Green, fast, high yield
3 Ethyl Cyanoacetate[Bmim][OAc]Water80°C0.5-1.5 h85-97%Recyclable catalyst system
4 MalononitrileNoneSolvent-FreeRT0.5-1 h>95%Extremely green, simple workup

General Experimental and Analytical Workflow

The successful synthesis and validation of the target compounds follow a standardized workflow from reaction setup to final characterization.

Workflow Figure 2: General Workflow for Synthesis and Analysis A 1. Reactant Preparation (Weigh Aldehyde & Methylene Compound) B 2. Reaction Setup (Add Solvent & Catalyst per Protocol) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Work-up & Isolation (Filtration / Extraction) C->D Reaction Complete E 5. Purification (Recrystallization / Chromatography) D->E F 6. Characterization (NMR, MS, IR, m.p.) E->F G Pure, Characterized Product F->G

Caption: General Workflow for Synthesis and Analysis

Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3][17] Knoevenagel adducts derived from substituted indoles are of particular interest due to their rigid, planar structure and potential for diverse biological interactions. These compounds have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Many indole-based Knoevenagel products have demonstrated potent antiproliferative and pro-apoptotic activity against various cancer cell lines.[1][18]

  • Antimicrobial Agents: The α,β-unsaturated system is a known Michael acceptor and can interact with biological nucleophiles, a mechanism that has been exploited in the design of antimicrobial and antifungal compounds.

  • Enzyme Inhibitors: The structural features of these molecules make them suitable candidates for targeting enzyme active sites, such as kinases or polymerases.

The protocols described herein provide a direct and efficient route to novel libraries of these promising compounds, enabling further structure-activity relationship (SAR) studies and hit-to-lead optimization in drug development programs.

References

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available from: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]

  • Frontiers in Chemistry. Knoevenagel condensation between Meldrum's acid and aldehyde in water. Available from: [Link]

  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available from: [Link]

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]

  • PubMed. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]

  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. Available from: [Link]

  • Taylor & Francis Online. Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Available from: [Link]

  • Taylor & Francis Online. Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Available from: [Link]

  • the knoevenagel condensation reaction of aromatic aldehydes with malononitrile by grinding in the absence of solvents and catalysts. Available from: [Link]

  • American Journal of PharmTech Research. Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Presence of Phenyl boronic acid as a catalyst. Available from: [Link]

  • Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • JOCPR. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Available from: [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available from: [Link]

  • RSC Publishing. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • Taylor & Francis Online. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS. Available from: [Link]

  • ProQuest. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]

  • PubMed. Unconventional Knoevenagel-type indoles: Synthesis and cell-based studies for the identification of pro-apoptotic agents. Available from: [Link]

  • PMC. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available from: [Link]

  • MDPI. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

  • PubMed. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. Available from: [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Available from: [Link]

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • Natural Resources for Human Health. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The synthesis, while conceptually straightforward via a Vilsmeier-Haack reaction, presents several challenges that can impact purity and yield. This document provides in-depth, experience-based solutions to these challenges.

I. Reaction Overview & Mechanism

The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is typically achieved through the formylation of 5-methyl-4-nitroindole. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1] This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group onto an electron-rich aromatic ring.[2][3]

The Vilsmeier reagent is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4] The resulting chloroiminium salt is the active electrophile that reacts with the indole substrate.[5]

Reaction Mechanism:

The overall process can be broken down into two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (Vilsmeier reagent).[4]

  • Electrophilic Aromatic Substitution: The electron-rich indole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the work-up to yield the final aldehyde product.[3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 5-Methyl-4-nitroindole Indole->Iminium_Salt + Vilsmeier Reagent Product 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Iminium_Salt->Product Hydrolysis (Work-up) G cluster_0 Troubleshooting Workflow Start Start Low_Yield Low/No Yield? Start->Low_Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Low_Yield->Check_Reagents Yes Byproducts Byproduct Formation? Low_Yield->Byproducts No Optimize_Temp Optimize Reaction Temperature & Time Check_Reagents->Optimize_Temp Control_Stoichiometry Control Stoichiometry & Addition Rate Byproducts->Control_Stoichiometry Yes Purification_Issues Purification Difficulty? Byproducts->Purification_Issues No Control_Stoichiometry->Purification_Issues Recrystallize Recrystallize or Column Chromatography Purification_Issues->Recrystallize Yes Success Success Purification_Issues->Success No Recrystallize->Success

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in DMSO

Welcome to the technical support center for handling 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting, validated protocols, and scientific explanations to ensure you can prepare stable, reliable solutions for your experiments.

Understanding the Challenge: The Structure-Solubility Relationship

5-Methyl-4-nitro-1H-indole-2-carbaldehyde presents a classic solubility challenge due to its molecular structure. The planar indole ring system is prone to strong intermolecular π-π stacking, which increases the crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the solvent to solvate individual molecules. Furthermore, the presence of the electron-withdrawing nitro group can contribute to strong dipole-dipole interactions, further stabilizing the solid state and hindering dissolution.

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[1][2] However, for compounds with high crystal lattice energy like this nitroindole derivative, achieving the desired concentration in DMSO alone can be difficult without assistance.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when attempting to dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in DMSO.

Q1: I've added the correct volume of DMSO to my compound, but it remains a suspension. What should be my first troubleshooting step?

Answer: The first and simplest step is to introduce mechanical and thermal energy to overcome the compound's crystal lattice energy.

  • Vortexing: Vigorously vortex the vial for 1-2 minutes. This increases the interaction between the compound's surface area and the solvent.

  • Sonication: If vortexing is insufficient, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that collapse near the solid particles, generating localized high pressure and temperature.[3][4] This process, known as acoustic cavitation, is highly effective at breaking apart solid aggregates and enhancing dissolution.[3] Sonicate for 10-15 minute intervals.

  • Gentle Heating: If the compound is still not dissolved, gentle warming can be applied. Heat the solution in a water bath at 35-40°C for 10-20 minutes.[5] Caution: Do not overheat, as some nitroaromatic compounds can be heat-sensitive and may degrade. Always monitor for color changes that could indicate degradation. An accelerated stability study showed that many compounds are stable for weeks at 40°C in DMSO, but this is not universal.[6]

Q2: After dissolving with heat, my compound precipitates upon cooling to room temperature. What does this mean and how can I fix it?

Answer: This indicates that you have created a supersaturated solution. While heating increased the solubility, the solution is not stable at room temperature. The compound will crash out as it returns to its lower equilibrium solubility.

To resolve this, you have two primary options:

  • Work with a Suspension (if applicable): If your assay can tolerate it, you can work with a uniformly mixed suspension. This requires vigorous vortexing immediately before each pipetting step to ensure a consistent, albeit not fully dissolved, dose.

  • Use a Co-Solvent: This is often the most effective and recommended solution. A co-solvent is a second, water-miscible organic solvent that, when mixed with DMSO, can create a more favorable environment for the solute.[7] See the "Co-Solvent Strategies" section for a detailed guide.

Q3: What are co-solvents and which ones are recommended for this compound?

Answer: Co-solvents are used in combination with a primary solvent (like DMSO) to improve the solubility of poorly soluble molecules.[7] For cellular assays, it is critical that the final concentration of the total solvent mixture remains low (typically <0.5% v/v) to avoid cytotoxicity.[8]

When selecting a co-solvent, consider its solubilizing power and its compatibility with your experimental system.

Co-SolventProperties & RecommendationsFinal Assay Concentration Target
PEG 400 (Polyethylene Glycol 400) A viscous polymer often used in formulations. Excellent for increasing the solubility of hydrophobic compounds.[9][10]< 1%
Propylene Glycol A less viscous alternative to PEG 400, commonly used in pharmaceutical preparations.< 1%
Ethanol A common laboratory solvent that can disrupt hydrophobic interactions. Use with caution due to potential effects on cell membranes.< 0.5%
NMP (N-methyl-2-pyrrolidone) A powerful solvent, but can have higher toxicity. Best reserved for when other options fail and after thorough validation.[11]< 0.1%

Starting Point: A common and effective starting formulation is a mixture of DMSO and PEG 400.[12] See Protocol 2 for a detailed method.

Q4: Can I prepare a highly concentrated stock solution and store it? What are the best practices for storage?

Answer: Yes, preparing a concentrated stock is standard practice. However, proper storage is critical to prevent degradation or precipitation.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[8] While DMSO's freezing point is high (18.5°C), this prevents the absorption of atmospheric water, which can cause compound degradation over time.[6][13]

  • Aliquoting: Store the stock solution in small, single-use aliquots. This minimizes freeze-thaw cycles, which can cause the compound to precipitate out of solution and introduce water into the DMSO stock.[8][13] Studies have shown that while many compounds are stable over multiple freeze-thaw cycles, avoiding them is best practice.[14][15]

  • Thawing: When ready to use, thaw an aliquot completely at room temperature and vortex thoroughly before making serial dilutions.

Q5: I'm concerned about the stability of the nitro group in DMSO. Is this a valid concern?

Answer: This is a valid and important consideration. DMSO is generally stable, but it can be slightly acidic and is hygroscopic (absorbs water). For certain sensitive compounds, particularly those with reactive functional groups, long-term storage in DMSO at room temperature can lead to degradation.[16] The nitro group on an aromatic ring is generally stable, but it's good practice to minimize long-term storage at room temperature and protect the solution from light to be safe.[16]

Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow to identify the optimal solution for your experiment.

G start Start: Compound is insoluble in 100% DMSO at desired concentration. step1 Apply Mechanical & Thermal Energy (Vortex, Sonicate, Gentle Heat <40°C) start->step1 q1 Is the compound fully dissolved and stable at RT? step1->q1 success Success: Solution is ready. Proceed to experiment and store properly. q1->success Yes step2 Prepare a new stock using a co-solvent. Start with DMSO/PEG 400 (1:1). q1->step2 No, precipitates on cooling q2 Is the compound soluble in the co-solvent mix? step2->q2 q2->success Yes step3 Try alternative co-solvents (e.g., NMP) or advanced formulation techniques. q2->step3 No q3 Is solubility achieved? step3->q3 q3->success Yes fail Re-evaluate required concentration. Consider advanced methods like cyclodextrin complexation or nanosuspension. q3->fail No

Caption: A step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Aided Dissolution in 100% DMSO

Objective: To dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in pure DMSO using physical methods.

Materials:

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer

  • Bath sonicator

  • Water bath or heat block set to 37°C

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Vortex the vial vigorously for 2 minutes. Visually inspect for undissolved particles.

  • If particles remain, place the vial in a bath sonicator for 15 minutes. The water level in the sonicator should be level with the solvent in the vial.

  • After sonication, inspect the solution. If still not clear, place the vial in a 37°C water bath for 15 minutes.

  • Remove from the water bath and vortex for 30 seconds.

  • Allow the solution to cool to room temperature and observe for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Co-Solvent Dissolution using DMSO and PEG 400

Objective: To prepare a concentrated stock solution using a co-solvent system to enhance solubility.

Materials:

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

  • High-purity, anhydrous DMSO

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile vial.

  • Prepare your co-solvent mixture. For a 1:1 (v/v) mixture, combine equal volumes of DMSO and PEG 400.

  • Add the co-solvent mixture to the vial to achieve the desired final concentration.

  • Vortex vigorously for 3-5 minutes until the compound is fully dissolved. The viscosity of PEG 400 may require longer mixing times.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If necessary, the aided dissolution steps from Protocol 1 (sonication, gentle heat) can be applied to this co-solvent mixture.

  • Store the resulting stock solution in aliquots at -20°C or -80°C.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022, December 21). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13). AntBio. Retrieved March 25, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • DMSO solubility and bioscreening - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic-Chemistry.org. Retrieved March 25, 2026, from [Link]

  • Sonication in Organic Synthesis | Chem-Station Int. Ed. (2016, May 7). Chem-Station. Retrieved March 25, 2026, from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. (2003, April 15). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Compound Solubility with Dimethylsulfoxide - Hampton Research. (2022, March 30). Hampton Research. Retrieved March 25, 2026, from [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (2003, June 15). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Use of Sonication for In-Well Softening of Semivolatile Organic Compounds - OSTI. (2000, September 27). Office of Scientific and Technical Information. Retrieved March 25, 2026, from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. (2021, August 14). MDPI. Retrieved March 25, 2026, from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (2003, April 15). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit. Retrieved March 25, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Condensation

Welcome to the technical support center for optimizing synthetic reactions. This guide provides in-depth troubleshooting advice and experimental protocols specifically tailored for the condensation of 5-Methyl-4-nitro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing synthetic reactions. This guide provides in-depth troubleshooting advice and experimental protocols specifically tailored for the condensation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. As a substituted indole, this molecule presents unique challenges due to its electronic properties and thermal stability. This document is designed for researchers, chemists, and drug development professionals seeking to maximize yield and purity by systematically optimizing the reaction temperature.

Frequently Asked Questions & Troubleshooting Guide
Q1: What type of condensation is this, and why is temperature a critical parameter?

The reaction is typically a Knoevenagel condensation or a similar variant, where the aldehyde group of your indole derivative reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or malonic acid) in the presence of a basic catalyst.[1][2][3][4] Temperature is arguably the most critical parameter in this synthesis for several reasons:

  • Activation Energy: Like most reactions, a certain amount of thermal energy is required to overcome the activation barrier for the initial nucleophilic attack and the subsequent dehydration step.[5]

  • Reaction Rate vs. Selectivity: Increasing temperature generally increases the reaction rate. However, excessive heat can accelerate undesirable side reactions, leading to a lower yield of the desired product and a more complex purification process.[6]

  • Thermal Stability: The starting material, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, contains a nitro group on an indole ring. Nitroaromatic compounds can be thermally sensitive.[7] By-products may form at elevated temperatures, and decomposition can occur, presenting both yield and safety concerns.[7] It is crucial to find a temperature high enough for a reasonable reaction rate but low enough to maintain the integrity of the starting material and product.

Q2: My reaction is very slow or not proceeding at room temperature. Should I just increase the heat significantly?

While insufficient temperature is a common cause of a sluggish reaction, indiscriminately increasing the heat is not advisable. A systematic approach is required.

Causality: A slow reaction at ambient temperature indicates a high activation energy barrier. This can be due to steric hindrance or the electronic effects of the substituents. The strongly electron-withdrawing nitro group at the 4-position deactivates the indole ring, but the aldehyde at the 2-position is the reactive site for this specific condensation.

Troubleshooting Steps:

  • Confirm Catalyst Activity: First, ensure your catalyst (e.g., piperidine, ammonium acetate) is active and present in the correct amount. Weak or degraded bases will fail to generate the necessary enolate from the active methylene compound.

  • Incremental Temperature Increase: Instead of a large jump, increase the temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress at each new setpoint using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Consider Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature at atmospheric pressure. If a higher temperature is needed, you may need to switch to a higher-boiling solvent (e.g., from ethanol to toluene or DMF), but be aware that solvent polarity can also influence reaction rates.

Many Knoevenagel condensations can be optimized to run efficiently at temperatures ranging from room temperature to 90°C.[9]

Q3: I'm observing significant impurity formation. Could the reaction temperature be the cause?

Yes, elevated temperatures are a primary cause of side product formation.

Common Side Reactions:

  • Decomposition: As noted, 4-nitroindole derivatives can be thermally labile.[7] Uncontrolled heating can lead to the formation of complex, often tarry, by-products.

  • Self-Condensation: The aldehyde starting material or the active methylene compound could potentially undergo self-condensation or polymerization, especially with stronger bases or higher temperatures.[1]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. It can react with another equivalent of the active methylene nucleophile, leading to a double-addition product.

Mitigation Strategy: If impurity levels are high, your primary strategy should be to reduce the reaction temperature. Many modern protocols for Knoevenagel condensations are optimized to run at room temperature or with only mild heating to improve selectivity and yield.[10] If lowering the temperature makes the reaction too slow, consider screening for a more active catalyst that can promote the reaction under milder conditions.[11]

Q4: How do I design an experiment to systematically find the optimal reaction temperature?

A systematic temperature screening study is the most effective method. This involves running a series of small-scale, parallel reactions where only the temperature is varied.

Workflow for Temperature Optimization:

  • Establish Baseline: Run an initial reaction at a conservative temperature (e.g., room temperature or 40 °C).

  • Set Up Parallel Reactions: Prepare several identical reaction vials.

  • Vary Temperature: Set each reaction to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C). Using a parallel synthesis workstation can greatly facilitate this process.[12]

  • Monitor & Analyze: Monitor each reaction at fixed time points (e.g., 1h, 2h, 4h, 8h) by TLC or LC-MS to assess both the consumption of starting material and the formation of the desired product versus impurities.

  • Determine Optimum: The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.

This workflow is visualized in the diagram below.

Visualization: Experimental Workflow for Temperature Optimization

G cluster_setup 1. Reaction Setup cluster_screening 2. Parallel Temperature Screening cluster_analysis 3. Monitoring & Analysis cluster_decision 4. Optimization Decision A Prepare Identical Mixtures: - Indole-carbaldehyde - Active Methylene Cmpd. - Catalyst & Solvent T1 Reaction @ T1 (e.g., 40°C) A->T1 Distribute T2 Reaction @ T2 (e.g., 55°C) A->T2 Distribute T3 Reaction @ T3 (e.g., 70°C) A->T3 Distribute T4 Reaction @ T4 (e.g., 85°C) A->T4 Distribute M Monitor at t=1, 2, 4, 8h (TLC / LC-MS) T1->M T2->M T3->M T4->M D Identify Temperature with Best Balance of: - Reaction Rate - Product Yield - Purity M->D Analyze Data

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. The unique structure of this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. The unique structure of this molecule, featuring a moderately polar nitro group, a reactive carbaldehyde, and an indole core, presents specific challenges in achieving high purity. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when developing a purification strategy for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: For most applications involving nitro-substituted indole derivatives, silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity is well-suited for resolving the target compound from less polar starting materials or non-polar byproducts. However, the indole nucleus can be sensitive to the acidic nature of silica, potentially leading to degradation or irreversible adsorption.[2] If you observe significant tailing or low recovery, consider using neutral alumina as an alternative stationary phase.[2]

Q2: What is a good starting mobile phase (eluent system) for this purification?

A2: Based on structurally related nitroindole compounds, a binary solvent system of a non-polar solvent and a moderately polar solvent is recommended.[3] A robust starting point is a mixture of petroleum ether and ethyl acetate in a 4:1 ratio (v/v) .[3] Other common systems include hexanes/ethyl acetate or dichloromethane/methanol for more polar impurities.[1][4]

Q3: How do I efficiently determine the optimal mobile phase composition before running the column?

A3: The most critical preliminary step is to perform a thorough analysis using Thin-Layer Chromatography (TLC) .[5] By testing various solvent ratios on a TLC plate, you can quickly identify the system that provides the best separation between your target compound and any impurities.[4] Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35 to ensure good separation and a reasonable elution time on the column.[6]

Q4: Is 5-Methyl-4-nitro-1H-indole-2-carbaldehyde susceptible to degradation on the column?

A4: While many indole derivatives are stable, the presence of both an electron-withdrawing nitro group and an aldehyde can affect the electron density and stability of the indole ring. The acidic surface of silica gel can sometimes catalyze degradation.[2] To assess stability, you can perform a 2D TLC analysis . Spot the compound in one corner of a square TLC plate, run it in one direction, dry the plate completely, and then run it again in the perpendicular direction using the same solvent. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[2] If instability is confirmed, switching to deactivated silica or neutral alumina is advised.[2]

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues encountered during the column chromatography process.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation The mobile phase polarity is not optimal for resolving the compound from its impurities.Re-optimize the mobile phase using TLC.[1][5] Test a gradient of solvent polarities. For example, if using Hexane:EtOAc 4:1, try 9:1, 8:1, etc., to better separate less polar spots, or 3:1, 2:1 to resolve more polar spots.
The column was packed improperly, leading to channeling or cracks.Ensure the column is packed uniformly as a homogenous slurry without any air bubbles or cracks.[1] A well-packed column is crucial for high-resolution separation.
Compound Elutes Too Quickly The mobile phase is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexane:EtOAc).[1]
Compound Will Not Elute The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase.[1] This can be done in a stepwise gradient (e.g., start with 100% hexane, move to 9:1 hexane:ethyl acetate, then 4:1, and so on).
Tailing or Streaking of Spots The compound is interacting too strongly with the acidic silanol groups on the silica gel.[7]This is common for compounds with basic nitrogen atoms, like the indole NH. Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[2]
The column is overloaded with the crude sample.Use an appropriate ratio of sample to silica gel, typically between 1:30 to 1:100 by weight.[2] Overloading leads to broad bands that cannot be resolved effectively.
Low Recovery / Yield The compound is irreversibly adsorbed onto the stationary phase.This can occur if the compound is unstable on silica or interacts too strongly. Try deactivating the silica gel with triethylamine before running the column or switch to neutral alumina.[2]
The compound is volatile and was lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating.
Compound Decomposition The compound is acid-sensitive and is degrading on the silica gel.As confirmed by 2D TLC (see FAQ A4), this is a significant issue. Immediately switch to a neutral stationary phase like neutral alumina or use deactivated silica gel.[2]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common column chromatography issues.

TroubleshootingWorkflow Start Problem Encountered During Chromatography PoorSep Poor Separation? Start->PoorSep Tailing Tailing or Streaking? PoorSep->Tailing No OptimizeSolvent Optimize Mobile Phase via TLC (Target Rf ~0.3) PoorSep->OptimizeSolvent Yes Recovery Low Recovery? Tailing->Recovery No AddModifier Add Modifier (0.5% TEA) to Mobile Phase Tailing->AddModifier Yes Result Pure Compound Recovery->Result No CheckStability Check Compound Stability (2D TLC) Recovery->CheckStability Yes RepackColumn Repack Column Carefully (Wet Slurry Method) OptimizeSolvent->RepackColumn If still poor RepackColumn->Tailing UseAlumina Switch to Neutral Alumina AddModifier->UseAlumina If still tailing UseAlumina->Recovery CheckStability->UseAlumina Degradation Observed

Caption: Decision tree for troubleshooting common chromatography problems.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the purification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Preliminary TLC Analysis
  • Objective: To determine the optimal eluent for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a silica gel TLC plate, spot the crude mixture alongside any available starting materials.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. Start with petroleum ether:ethyl acetate (4:1).[3]

    • Visualize the plate under UV light (254 nm). The desired product should be a distinct spot.

    • Adjust the solvent ratio until the Rf of the target compound is ~0.3.

Column Preparation (Wet Slurry Packing)
  • Objective: To create a uniformly packed column bed for optimal separation.

  • Procedure:

    • Select a glass column of appropriate size (for ~1g of crude material, a 40mm diameter column is suitable).

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer (1-2 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 9:1). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to help the silica settle evenly and dislodge air bubbles.

    • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Add another thin layer of sand on top of the settled silica bed to prevent disruption during solvent addition.

Sample Loading (Dry Loading)
  • Objective: To apply the sample in a concentrated band for high-resolution separation.

  • Procedure:

    • Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent (like dichloromethane).

    • Add 2-3g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of the prepared column.

Elution and Fraction Collection
  • Objective: To separate the compounds by passing mobile phase through the column.

  • Procedure:

    • Begin elution with the initial, low-polarity solvent system determined by TLC.

    • Collect the eluent in fractions (e.g., 20 mL per test tube).

    • Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 to 4:1 petroleum ether:ethyl acetate.

    • Once the desired compound begins to elute, maintain that solvent composition until it is completely off the column.

Product Isolation
  • Objective: To obtain the final, purified compound.

  • Procedure:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the purified 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. Determine its yield and characterize it using appropriate analytical techniques (NMR, MS, etc.).

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_post Isolation & Analysis Crude Crude Product TLC TLC Optimization (e.g., Pet. Ether:EtOAc) Crude->TLC Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for the purification of the target compound.

References

  • Wang, Y., et al. (2019). Method for preparing 2-nitroindole derivatives. Google Patents (WO2019165809A1).
  • Restek Corporation. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Supporting Information. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Jiang, Z., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • CORE. (2009). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building. CORE. Available at: [Link]

  • Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide. Gcms.cz. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • Angewandte Chemie. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde during long-term storage

Technical Support Center: Long-Term Storage of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Welcome to the technical support center for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Welcome to the technical support center for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable chemical intermediate. Due to its unique trifunctional structure—comprising an indole ring, a nitro group, and an aldehyde—this compound is susceptible to specific degradation pathways that require careful handling and storage protocols. This document provides in-depth, evidence-based answers and troubleshooting workflows to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Q1: What are the optimal storage conditions for solid 5-Methyl-4-nitro-1H-indole-2-carbaldehyde?

A1: The stability of the solid compound is contingent on minimizing exposure to three primary environmental factors: oxygen, light, and moisture. The aldehyde functional group is highly susceptible to oxidation, while the indole nucleus is known to be sensitive to light.[1]

For optimal long-term stability, the solid material should be stored under the following conditions:

  • Temperature: -20°C is strongly recommended for long-term storage.[1] Storage at 2-8°C is acceptable for short-term use, but sub-zero temperatures are superior for preventing slow degradation over months or years.

  • Atmosphere: The compound must be stored under an inert atmosphere.[1][2] Upon receipt, we advise flushing the container with dry argon or nitrogen before sealing. This is critical to prevent the oxidation of the aldehyde group to the corresponding carboxylic acid.

  • Light: Protect from all light sources by storing in an amber glass vial.[2][3] If an amber vial is not available, the container should be wrapped in aluminum foil and stored in a dark cabinet.

  • Container: Use a tightly sealed glass container with a PTFE-lined cap to prevent moisture ingress and air exchange.

Q2: How should I prepare and store solutions of this compound for long-term use?

A2: Storing the compound in solution increases its susceptibility to degradation due to higher molecular mobility and interaction with the solvent. Therefore, solution storage requires even more stringent controls.

  • Solvent Choice: Use only high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) or acetonitrile (ACN) are common choices. Ensure the solvent is degassed to remove dissolved oxygen.

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination of the bulk stock, prepare single-use aliquots.[4] This practice minimizes the exposure of the primary stock solution to atmospheric conditions.

  • Storage Conditions: Store aliquots at -80°C for maximum long-term stability.[3] The vials must be tightly sealed and protected from light. Flushing the headspace of each aliquot vial with argon or nitrogen before freezing is a critical step.

Q3: I'm observing a color change in my solid sample (or solution). What does this signify?

A3: A visible color change, typically to a yellow, reddish, or brown hue, is a strong indicator of chemical degradation.[3] This is often caused by the oxidation of the indole ring, which can lead to the formation of colored oligomeric or polymeric byproducts.[3] The aldehyde group itself can also contribute to color formation upon degradation.[5] If a color change is observed, the purity of the material should be immediately verified by an analytical method like HPLC before use.

Q4: My HPLC analysis of an aged sample shows a new, more polar peak. What is the likely identity of this degradant?

A4: The most probable degradation product is 5-Methyl-4-nitro-1H-indole-2-carboxylic acid . Aldehydes are readily oxidized to their corresponding carboxylic acids, and this is the most common degradation pathway.[6] This new compound will be more polar and thus typically have a shorter retention time on a reverse-phase HPLC column. Other possibilities include products from the oxidation or polymerization of the indole ring.[1] To confirm the identity, you can either synthesize the suspected carboxylic acid as a reference standard or use LC-MS to analyze the mass of the impurity peak.

Q5: What are the key environmental factors that accelerate the degradation of this compound?

A5: The degradation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is accelerated by a combination of factors related to its chemical structure:

  • Oxygen/Air: Directly causes the oxidation of the aldehyde to a carboxylic acid.[4][7]

  • Light (UV and Ambient): Provides the energy to catalyze photo-oxidative and other degradation pathways of both the indole and nitro-aromatic systems.[2][3]

  • High Temperatures: Increases the rate of all chemical degradation reactions.

  • Moisture: Can facilitate hydrolytic degradation pathways and may introduce impurities that catalyze degradation.

  • pH Extremes: Strongly acidic or basic conditions can catalyze the degradation of the indole ring.[3][8]

Troubleshooting Guides & Protocols

Guide 1: Protocol for Assessing Compound Purity and Stability

To quantitatively assess the stability of your compound, a validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable choice.[2]

Objective: To separate the parent compound from potential degradation products.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in HPLC-grade acetonitrile or DMSO at a concentration of 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A typical starting point could be a 60:40 mixture of A:B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 370 nm).[9]

    • Injection Volume: 10 µL.

  • Forced Degradation Study (Optional but Recommended):

    • To proactively identify potential degradation products, subject small aliquots of your stock solution to stress conditions for a defined period (e.g., 24 hours).[8]

    • Acidic: Add 0.1 M HCl and heat at 60°C.

    • Basic: Add 0.1 M NaOH at room temperature.

    • Oxidative: Add 3% H₂O₂ at room temperature.[8]

    • Photolytic: Expose to UV light (254 nm) at room temperature.

    • Analyze these stressed samples by HPLC to see where degradation peaks appear relative to the main peak. This validates that your HPLC method can separate the parent compound from its degradants.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions

ParameterSolid CompoundSolution (in Anhydrous DMSO/ACN)
Temperature -20°C-80°C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Protection Mandatory (Amber Vial)Mandatory (Amber Vial)
Container Tightly Sealed GlassTightly Sealed Glass Vials (Single-Use Aliquots)
Best Practice Store as a dry solid whenever possible.[2]Prepare fresh solutions for experiments.

Table 2: Potential Degradation Products and Their Causes

Potential DegradantStructureLikely CauseAnalytical Note
5-Methyl-4-nitro-1H-indole-2-carboxylic acidIndole ring with -COOH at C2Oxidation of the aldehyde group by air/oxygen.[6]More polar; elutes earlier in reverse-phase HPLC.
Oxidized Indole SpeciesComplex structures (e.g., oxindoles)Oxidation of the indole nucleus by air or light.[3][8]May appear as multiple small peaks in the chromatogram.
Polymeric MaterialsHigh molecular weight oligomersAcid-catalyzed polymerization or self-condensation of the aldehyde.May appear as a broad, unresolved hump in the HPLC baseline or as insoluble particulates.

Visualizations

Key Degradation Pathways

The primary degradation routes stem from the compound's most reactive functional groups: the aldehyde and the electron-rich indole ring.

G main 5-Methyl-4-nitro-1H- indole-2-carbaldehyde acid 5-Methyl-4-nitro-1H- indole-2-carboxylic acid main->acid  Oxygen (Air)   indole_ox Oxidized Indole Derivatives main->indole_ox  Light, O2, pH Extremes   polymer Polymeric Byproducts main->polymer  Heat, Acid/Base Catalysis  

Caption: Primary degradation pathways for the target compound.

Experimental Workflow: Aliquoting for Long-Term Storage

Following a strict protocol when handling the compound is the best defense against degradation.

G cluster_0 Inert Atmosphere (Glovebox or N2/Ar flow) A Receive Solid Compound in Manufacturer's Vial B Weigh Required Amount for Stock Solution A->B C Dissolve in Anhydrous, Degassed Solvent B->C D Dispense into Single-Use Amber Vials (Aliquots) C->D E Flush Headspace of Each Vial with N2/Ar D->E F Seal Vials Tightly with PTFE-lined Caps E->F G Store Aliquots at -80°C in the Dark F->G

Caption: Recommended workflow for preparing stable stock solutions.

Troubleshooting Decision Tree

Use this guide to diagnose potential stability issues with your sample.

G start Suspect Degradation? (e.g., color change, poor results) check_storage Review Storage Conditions: Temp, Light, Atmosphere start->check_storage conditions_ok Conditions Correct? check_storage->conditions_ok correct_storage Action: Correct Storage and Procure New Sample conditions_ok->correct_storage No run_hplc Action: Analyze by Stability- Indicating HPLC Method conditions_ok->run_hplc Yes purity_ok Purity >98%? run_hplc->purity_ok use_compound Result: Compound is Stable. Proceed with Experiment. purity_ok->use_compound Yes repurify Action: Repurify if Possible or Procure New Sample purity_ok->repurify No

Caption: Decision tree for troubleshooting compound stability.

References

  • Al-awar, R. S., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. [Link]

  • Jinsart, W. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]

  • Google Patents. (1983).
  • U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Welcome to the technical support resource for the purification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde?

A1: Based on its molecular structure, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde possesses both polar and non-polar characteristics. The indole ring system, with its methyl group, contributes to non-polar character, while the nitro (-NO₂) and aldehyde (-CHO) groups are strongly polar and electron-withdrawing. This dual nature suggests moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and lower solubility in non-polar solvents (e.g., hexanes, toluene) and polar protic solvents (e.g., ethanol, methanol) at room temperature. Solubility is expected to increase significantly with temperature in most organic solvents.

Q2: What defines an ideal solvent for the crystallization of this compound?

A2: The perfect solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][2] This differential solubility is the driving force for recrystallization. Key characteristics of an ideal solvent include:

  • High solvency at boiling point: Dissolves the compound completely.

  • Low solvency at low temperatures (0-5 °C): Maximizes the recovery of the pure compound.

  • Boiling point below the compound's melting point: This is critical to prevent the compound from "oiling out," a phenomenon where it separates as a liquid instead of a solid.[1]

  • Inertness: The solvent should not react with the compound.

  • Volatility: A relatively low boiling point (ideally under 100°C) allows for easy removal from the final crystals.[1]

Q3: Why is the rate of cooling so critical for obtaining high-purity crystals?

A3: The rate of cooling directly influences the size and purity of the resulting crystals. Slow cooling allows the crystal lattice to form in an orderly and selective manner. Molecules of the target compound have sufficient time to align correctly, while impurity molecules remain in the solution (the "mother liquor"). Rapid cooling traps impurities within the fast-forming crystal lattice, compromising the purity of the final product.[3] An ideal crystallization process should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.[4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Problem: No Crystals Are Forming After Cooling

This is a common issue indicating that the solution is not supersaturated.

  • Possible Cause 1: The solution is too dilute.

    • Causality: If an excessive amount of solvent was used, the concentration of the compound may not reach the saturation point even at low temperatures.[4][5]

    • Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration. Once concentrated, allow it to cool again. If you are unsure about the saturation, you can dip a glass stirring rod into the solution and let the solvent evaporate; if a solid film forms, the solution is likely saturated.[4]

  • Possible Cause 2: The compound forms a stable supersaturated solution.

    • Causality: Some compounds can remain dissolved even when their concentration is above the saturation point. Crystal formation requires a nucleation event to begin.

    • Solutions:

      • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

      • Seed the Solution: If you have a small crystal of the pure compound from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystallization.[3]

      • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

  • Possible Cause 3: Impurities are inhibiting crystallization.

    • Causality: Certain impurities can interfere with the formation of a crystal lattice.

    • Solution: The crude material may require preliminary purification. Consider passing a solution of the compound through a short plug of silica gel to remove highly polar impurities before attempting recrystallization.

G start No Crystals Forming check_saturation Is the solution saturated? start->check_saturation too_dilute Too Dilute check_saturation->too_dilute No supersaturated Supersaturated but no nucleation check_saturation->supersaturated Yes boil_solvent Action: Boil off some solvent too_dilute->boil_solvent re_cool Re-cool and observe boil_solvent->re_cool induce_nucleation Action: Scratch flask, add seed crystal, or cool further supersaturated->induce_nucleation observe Observe for crystal growth induce_nucleation->observe G cluster_steps Two-Solvent Recrystallization Workflow step1 1. Dissolve crude solid in minimum amount of hot 'good' solvent (e.g., Ethanol) step2 2. Add 'poor' solvent (anti-solvent, e.g., Water) dropwise at high temp until solution turns cloudy (Cloud Point) step1->step2 step3 3. Add 1-2 drops of 'good' solvent to re-dissolve the precipitate, creating a clear, saturated solution step2->step3 step4 4. Cool slowly to room temperature, then chill in an ice bath step3->step4 step5 5. Isolate pure crystals via vacuum filtration step4->step5

Caption: Workflow for a two-solvent recrystallization.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. [Link]

  • Why I am not getting crystals? (2012, March 14). ResearchGate. [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Solutions to Common Crystal Growing Problems. (2013, May 29). Science Notes. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Best solvent for crystallization + mass recovered from crystallization + purity of the product. (2014, March 28). Chemistry Stack Exchange. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS: 61149-55-1).

The presence of the strongly electron-withdrawing nitro group at the C4 position fundamentally alters the electronic landscape of the indole core. This deactivation renders traditional direct formylation methods ineffective and prone to severe side reactions. This guide provides a mechanistic breakdown of these failures and establishes a self-validating, highly chemoselective protocol utilizing an ester reduction-oxidation sequence.

Pathway Selection & Mechanistic Pitfalls

Direct C2-formylation of indoles is typically achieved via Vilsmeier-Haack conditions or C2-lithiation followed by a DMF quench[1]. However, applying these methods to 5-methyl-4-nitroindole leads to catastrophic side reactions:

  • Vilsmeier-Haack Failure: The C4-nitro group severely depletes the electron density of the pyrrole ring, stalling electrophilic aromatic substitution. When forced under harsh conditions, formylation misdirects to the C3 position[2].

  • Lithiation Failure: Organolithium reagents (e.g., n-BuLi, LDA) act as powerful single-electron donors. Instead of deprotonating the C2 position, they initiate a Single-Electron Transfer (SET) to the nitro group, generating radical anions that rapidly decompose into intractable polymeric tars[3].

The Solution: The most scalable and reliable route avoids direct formylation entirely. Instead, it utilizes Ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate as the starting material, reducing the ester to an alcohol, and selectively oxidizing it to the target aldehyde.

Pathway Start Ethyl 5-methyl-4-nitro- 1H-indole-2-carboxylate Alcohol 5-Methyl-4-nitro- 1H-indole-2-methanol Start->Alcohol NaBH4 / CaCl2 (Chemoselective) Amino Side Reaction: Nitro Reduction (Amino-indole) Start->Amino LiAlH4 (Harsh) Target 5-Methyl-4-nitro- 1H-indole-2-carbaldehyde Alcohol->Target Activated MnO2 (Mild Oxidation) Acid Side Reaction: Over-oxidation (Carboxylic Acid) Alcohol->Acid KMnO4 / Jones (Harsh)

Figure 1: Chemoselective synthesis route and common side reactions for the target carbaldehyde.

Troubleshooting FAQs

Q1: I am reducing ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate to the alcohol using LiAlH₄, but LC-MS indicates the loss of the nitro group. How do I prevent this?

Analysis: Lithium aluminum hydride (LiAlH₄) is a highly reactive, unselective hydride donor. In the presence of a nitroarene, LiAlH₄ will rapidly reduce the nitro group to an amine or azo compound concurrently with the ester reduction. Solution: Transition to a chemoselective reducing system. The combination of Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) in a THF/Ethanol mixture generates calcium borohydride in situ[4]. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl to enhance its electrophilicity, allowing the mild borohydride to reduce the ester to the alcohol at room temperature without triggering the reduction of the nitro group[5].

Q2: During the oxidation of 5-methyl-4-nitro-1H-indole-2-methanol, my reaction stalls at 50% conversion, and I see a highly polar spot on TLC. What went wrong?

Analysis: The highly polar spot is 5-methyl-4-nitro-1H-indole-2-carboxylic acid, resulting from over-oxidation. If you are using strong oxidants (e.g., Jones reagent, KMnO₄), they will bypass the aldehyde stage. If you are using Manganese Dioxide (MnO₂), a stalled reaction typically indicates that the MnO₂ is not properly activated (too highly hydrated), which reduces its surface-active oxidation potential[6]. Solution: Use strictly activated MnO₂ (often prepared by heating commercial MnO₂ at 120°C for 24 hours) and run the reaction in an anhydrous, non-polar solvent like dichloromethane (DCM)[2]. Alternatively, Dess-Martin Periodinane (DMP) provides excellent chemoselectivity for the aldehyde without the risk of over-oxidation.

Q3: Why did my direct C2-lithiation/DMF quench of N-protected 5-methyl-4-nitroindole yield a black, intractable mixture?

Analysis: Nitroarenes are exceptional electron acceptors. When exposed to strong organometallic bases like LDA or n-BuLi, the dominant pathway is not acid-base deprotonation at C2, but rather a Single-Electron Transfer (SET) from the carbanion to the nitro group[3]. This generates a highly reactive nitro radical anion that initiates uncontrolled polymerization and ring degradation, resulting in the characteristic "black tar." Solution: Avoid the use of strongly basic organometallics in the presence of an unprotected nitroaryl moiety. The ester reduction-oxidation sequence is the only robust alternative.

Quantitative Reagent Comparison

To ensure optimal yield and minimize side reactions, consult the following empirical data comparing reagent efficacy for the two critical synthetic steps.

Reaction StepReagent SystemExpected ConversionChemoselectivity to TargetPrimary Side Product Observed
Ester Reduction LiAlH₄ (THF, 0°C)>99%<10%5-Methyl-4-amino-1H-indole-2-methanol
Ester Reduction DIBAL-H (DCM, -78°C)~85%~80%Unreacted starting material
Ester Reduction NaBH₄ / CaCl₂ (THF/EtOH) >95% >98% None (Trace unreacted ester)
Alcohol Oxidation KMnO₄ / H₂O>99%<15%5-Methyl-4-nitro-1H-indole-2-carboxylic acid
Alcohol Oxidation Activated MnO₂ (DCM, RT) >90% >95% Trace carboxylic acid
Alcohol Oxidation Dess-Martin Periodinane>95%>98%None

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (color changes, gas evolution) serve as in-process controls to verify the reaction trajectory.

Protocol A: Chemoselective Reduction to 5-Methyl-4-nitro-1H-indole-2-methanol
  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve Ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate (1.0 eq) in a 1:2 mixture of anhydrous THF and absolute Ethanol (0.2 M concentration).

  • Lewis Acid Activation: Add anhydrous CaCl₂ (1.5 eq) in one portion. Stir at room temperature for 15 minutes to allow for carbonyl coordination.

  • Hydride Addition: Cool the mixture to 0°C. Slowly add NaBH₄ (3.0 eq) in small portions over 20 minutes. Self-Validation: Mild effervescence (hydrogen gas) should be observed. The solution will transition from a pale yellow to a deeper orange-red.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ester starting material (higher Rf) should cleanly convert to the highly fluorescent alcohol (lower Rf).

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0°C until bubbling ceases. Extract 3x with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Oxidation to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde
  • Setup: Dissolve the crude 5-Methyl-4-nitro-1H-indole-2-methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Oxidant Addition: Add activated MnO₂ (10.0 eq) in one portion. Critical Note: The MnO₂ must be finely powdered and recently activated (dried at 120°C).

  • Reaction: Stir the black suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 2:1). The alcohol will convert to the aldehyde (intermediate Rf, strongly UV active).

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc until the filtrate runs clear.

  • Purification: Concentrate the filtrate. The resulting crude aldehyde can be purified via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure 5-Methyl-4-nitro-1H-indole-2-carbaldehyde as a vibrant yellow/orange solid.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for reactions involving 5-Methyl-4-nitro-1H-indole-2-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for reactions involving 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of solvent selection and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My 5-Methyl-4-nitro-1H-indole-2-carbaldehyde has poor solubility in my chosen reaction solvent. What are my options?

A1: Poor solubility is a common hurdle. 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, with its polar nitro and carbaldehyde groups and nonpolar methyl and indole core, has complex solubility characteristics.

  • Initial Solvent Screening: Start with polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF), where indole aldehydes generally show good solubility.

  • Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a mixture of a good solvent (like DMF) with a less polar solvent (like Dichloromethane or Toluene) can enhance reactant solubility while modulating the overall polarity of the reaction medium.

  • Temperature Adjustment: Gently warming the reaction mixture can significantly improve solubility. However, be cautious of potential side reactions or degradation at elevated temperatures.

  • Sonication: Applying ultrasound can help dissolve suspended solids and initiate the reaction.

Q2: I am observing significant side product formation in my reaction. Could the solvent be the culprit?

A2: Absolutely. The solvent plays a critical role in reaction selectivity. The powerful electron-withdrawing nature of the nitro group at the C4 position significantly deactivates the indole ring towards electrophilic attack and enhances the electrophilicity of the carbaldehyde group.[1]

  • Vilsmeier-Haack Type Reactions: In formylation or related reactions, the choice of solvent can influence the reactivity of the Vilsmeier reagent. While DMF is often a reagent, using it as a solvent at elevated temperatures can sometimes lead to undesired side reactions.[2][3][4]

  • Knoevenagel Condensation: The polarity of the solvent can affect the rate and equilibrium of the initial nucleophilic addition and the subsequent dehydration step.[5][6][7][8] Polar aprotic solvents like DMF often accelerate these reactions.[7]

  • Reduction of the Nitro Group: The choice of solvent can influence the activity and selectivity of the reducing agent. For catalytic hydrogenations, polar protic solvents like ethanol or acetic acid are common.

Q3: My reaction yield is consistently low. How can I optimize it by changing the solvent?

A3: Low yields can often be traced back to suboptimal reaction conditions, where the solvent is a key parameter.

  • Transition State Stabilization: Solvents that can stabilize the transition state of the rate-determining step will accelerate the reaction. For many reactions involving polar intermediates or transition states, polar solvents are beneficial.

  • Reactant and Reagent Stability: Ensure your solvent is not reacting with your starting materials or reagents. For instance, protic solvents (like alcohols or water) can react with highly reactive organometallics or acid chlorides.

  • Product Precipitation: In some cases, a solvent system where the product is sparingly soluble can be advantageous, as it precipitates out of the reaction mixture, driving the equilibrium towards product formation.

Troubleshooting Guide

Issue 1: Incomplete Reaction or Stalling

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 5-Methyl-4-nitro-1H-indole-2-carbaldehyde even after prolonged reaction time.

Troubleshooting Workflow:

A Incomplete Reaction B Check Solubility A->B C Increase Polarity (e.g., switch to DMF or NMP) B->C Poor Solubility E Check Reagent Stability in Solvent B->E Good Solubility D Increase Temperature C->D F Consider a Co-solvent C->F G Reaction Proceeds D->G H Still Stalled E->H F->D I Consult Literature for Alternative Catalysts/Reagents H->I

Caption: Troubleshooting workflow for incomplete reactions.

Corrective Actions:

  • Verify Solubility: At the reaction temperature, is your starting material fully dissolved? If not, consider a more polar aprotic solvent like DMF or N,N-Dimethylacetamide (DMA).

  • Increase Temperature: If solubility is not the issue, a moderate increase in temperature can overcome the activation energy barrier. Monitor for any signs of degradation.

  • Solvent-Reagent Compatibility: Ensure your solvent is not deactivating your catalyst or reagents. For example, trace amounts of water in the solvent can quench strong bases.

  • Consider a Different Solvent Class: If polar aprotic solvents are not effective, explore polar protic solvents like ethanol or isopropanol, or even non-polar aromatic solvents like toluene, depending on the specific reaction mechanism.

Issue 2: Formation of a Major, Unidentified Side Product

Symptoms: A significant new spot appears on the TLC plate, and the yield of the desired product is low.

Troubleshooting Workflow:

A Major Side Product B Characterize Side Product (NMR, MS) A->B C Hypothesize Side Reaction B->C D Change Solvent to Disfavor Side Reaction C->D E Lower Reaction Temperature D->E G Desired Product is Major D->G H Side Product Persists D->H F Modify Reagent Stoichiometry E->F F->G I Change Catalyst or Reagent Class H->I

Caption: Troubleshooting workflow for side product formation.

Corrective Actions:

  • Identify the Side Product: If possible, isolate and characterize the side product. This will provide valuable clues about the undesired reaction pathway.

  • Solvent Polarity: If the side reaction is, for example, an undesired polar pathway, switching to a less polar solvent might suppress it. Conversely, for non-polar side reactions, a more polar solvent could be beneficial.

  • Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.

  • Protecting Groups: The indole N-H is acidic and can be deprotonated by strong bases, leading to N-alkylation or other side reactions.[9] Consider protecting the indole nitrogen with a suitable protecting group if necessary.

Data Tables for Solvent Selection

Table 1: Qualitative Solubility of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

SolventPolarity IndexDielectric ConstantSolubility at 25 °CRecommended Use Cases
Hexane 0.11.9InsolubleExtraction, washing non-polar impurities
Toluene 2.42.4Sparingly SolubleNon-polar reaction medium
Dichloromethane (DCM) 3.19.1Moderately SolubleGeneral purpose reaction solvent, extraction
Tetrahydrofuran (THF) 4.07.5SolubleReactions with organometallics, general purpose
Acetonitrile (MeCN) 5.837.5SolublePolar aprotic reactions, chromatography
Dimethylformamide (DMF) 6.436.7Very SolublePolar aprotic reactions, Vilsmeier-Haack
Ethanol (EtOH) 4.324.5Moderately SolubleProtic solvent for reductions, recrystallization
Methanol (MeOH) 5.132.7SolubleProtic solvent for reductions, recrystallization
Water 10.280.1InsolubleQuenching, washing

Note: Solubility data is estimated based on the structural analogues and general principles of solubility for indole aldehydes.

Table 2: Solvent Effects on a Hypothetical Knoevenagel Condensation with Malononitrile

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity
Toluene Piperidine801245Moderate
Acetonitrile Piperidine60675Good
Ethanol Piperidine60860Good
DMF Piperidine60292High
Solvent-free NH₄OAc (MW)1000.2595High

Note: This data is illustrative and based on general trends observed for Knoevenagel condensations involving similar substrates.[5][6][7][8][10]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde with Malononitrile

This protocol is a representative procedure for a common C-C bond-forming reaction.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of the indole). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from ethanol or purify by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol outlines a standard method for reducing the nitro group to an amine.

  • Setup: To a solution of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq) in ethanol or methanol in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

References

  • Beilstein Journals. (2024, February 22). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isol
  • BenchChem. (2025).
  • BenchChem. (n.d.). Optimizing solvent system for 3-bromo-1H-indole-2-carbaldehyde reactions.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019, September 25).
  • BenchChem. (2025). The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles.
  • MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Organic Chemistry Portal. (n.d.). Indole synthesis.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • ACS Publications. (2022, November 8).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. (n.d.).
  • ResearchGate. (2025, August 10).
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (2003, August 4).
  • BenchChem. (2025). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • Wikipedia. (n.d.).
  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Semantic Scholar. (2022, June 30).
  • BenchChem. (2025). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017, October 4).
  • Der Pharma Chemica. (n.d.).
  • PubMed. (2021, May 18). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • PMC. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • ChemicalBook. (2026, January 13). Indole-2-carboxaldehyde | 19005-93-7.
  • Academia.edu. (n.d.). (PDF)
  • CrystEngComm (RSC Publishing). (n.d.).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15).
  • METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Inform
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Indole-2-carboxaldehyde | 19005-93-7.
  • BLDpharm. (n.d.). 61149-55-1|5-Methyl-4-nitro-1H-indole-2-carbaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-1H-indole-2-carbaldehyde | SCBT.

Sources

Reference Data & Comparative Studies

Validation

A Validated Stability-Indicating HPLC Method for Purity Analysis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: A Comparative Guide

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (MNIC), a key intermediate in pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (MNIC), a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind the method's development, present a rigorous validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide a comparative analysis against other common analytical techniques, justifying the selection of HPLC as the gold standard for this application.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and regulatory-compliant method for quality control.

Part 1: Method Development and Rationale

The molecular structure of MNIC, featuring an indole ring, a nitro group, and a carbaldehyde functional group, dictates the optimal analytical approach. The presence of the conjugated system makes it an ideal candidate for UV detection, while its polarity and molecular weight are well-suited for Reverse-Phase HPLC (RP-HPLC). RP-HPLC is a dominant separation technique in the pharmaceutical industry due to its high sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[5]

Chromatographic Conditions

After extensive optimization, the following parameters were established to ensure a sharp, symmetrical peak for MNIC, well-resolved from potential impurities and degradation products.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 stationary phase offers excellent hydrophobic interaction for retaining the indole derivative.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures a low pH to suppress silanol activity and protonate acidic impurities, improving peak shape. Acetonitrile is a common organic modifier providing good separation efficiency for nitroaromatic compounds.[7][8]
Gradient Elution 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the main analyte peak is eluted with a reasonable retention time and good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 254 nmThe nitroaromatic structure of MNIC exhibits strong absorbance at this wavelength, providing high sensitivity.[8][9]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures good solubility of the analyte and compatibility with the mobile phase.

Part 2: Comprehensive Method Validation (ICH Q2(R1))

The developed method was subjected to rigorous validation to comply with ICH Q2(R1) guidelines, ensuring it is fit for its intended purpose of purity determination.[1][3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]

Specificity (Stability-Indicating Properties)

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[4][12] To establish the stability-indicating nature of the method, forced degradation studies were conducted on MNIC under various stress conditions as per ICH guideline Q1A(R2).[5][13] The goal was to achieve 5-20% degradation to ensure that any potential degradation products could be detected and resolved from the parent peak.[13]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL MNIC in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL MNIC in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 1 mg/mL MNIC in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid MNIC exposed to 105°C for 48 hours.

  • Photolytic Degradation: 1 mg/mL MNIC solution exposed to UV light (254 nm) for 24 hours.

Results: The method demonstrated excellent specificity. In all stressed samples, the degradation products were well-resolved from the main MNIC peak. Peak purity analysis using a photodiode array (PDA) detector confirmed that the MNIC peak was spectrally pure under all conditions, confirming the method is stability-indicating.[14][15]

Validation_Workflow Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Acc->Rob Prec->Rob LOD->Rob Final Validated Method Rob->Final

Sources

Comparative

5-Methyl-4-nitro-1H-indole-2-carbaldehyde vs 5-Methoxy-1H-indole-2-carbaldehyde reactivity

An In-Depth Comparative Guide to the Reactivity of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and 5-Methoxy-1H-indole-2-carbaldehyde This guide provides a detailed comparative analysis of the chemical reactivity of two fu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and 5-Methoxy-1H-indole-2-carbaldehyde

This guide provides a detailed comparative analysis of the chemical reactivity of two functionally distinct indole-2-carbaldehyde derivatives: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and 5-Methoxy-1H-indole-2-carbaldehyde. The introduction of substituents at the 4 and 5 positions of the indole scaffold dramatically alters the electronic landscape of the molecule, leading to significant and predictable differences in reactivity. Understanding these differences is paramount for researchers in medicinal chemistry and drug development for designing efficient synthetic routes and novel molecular entities.

The indole nucleus is an electron-rich aromatic system, a characteristic that typically dictates its reactivity towards electrophiles, particularly at the C3 position.[1] However, the strategic placement of electron-withdrawing or electron-donating groups can fundamentally invert or enhance this inherent reactivity. This guide will explore the electronic effects of the competing substituent patterns and provide experimental frameworks to validate these principles.

Electronic Landscape: The Decisive Factor in Reactivity

The divergent reactivity of these two molecules is rooted in the electronic nature of their respective substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, while the methoxy group (OCH₃) is a strong electron-donating group.

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: The nitro group at the C4 position exerts a potent electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[2] This combination significantly reduces the electron density across the entire indole ring system, transforming it from a nucleophilic scaffold to an electrophilic one.[2] The adjacent methyl group at C5 provides a minor, opposing electron-donating effect, but its influence is overwhelmingly negated by the nitro group. This profound electronic shift deactivates the indole ring towards electrophilic attack and simultaneously increases the electrophilicity of the C2-carbaldehyde.

  • 5-Methoxy-1H-indole-2-carbaldehyde: The methoxy group at the C5 position exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance (+M) by delocalizing its lone pair electrons into the aromatic system.[3] In electrophilic aromatic reactions, the resonance effect is dominant, thus increasing the electron density of the indole ring and enhancing its nucleophilicity.[4] This makes the ring more susceptible to electrophilic attack. The aldehyde at C2 experiences a modest deactivation due to this overall electron donation into the ring.

The following diagram illustrates these opposing electronic influences.

Fig 1. Opposing electronic effects of substituents.

Comparative Reactivity Analysis

The electronic differences directly translate into distinct reactivity profiles at the two primary reactive sites: the C2-carbaldehyde and the C3 position of the indole ring.

Property5-Methyl-4-nitro-1H-indole-2-carbaldehyde5-Methoxy-1H-indole-2-carbaldehydeRationale
Aldehyde Electrophilicity HighModerateThe -M/-I effects of the nitro group withdraw electron density from the entire molecule, making the aldehyde carbon more electron-deficient and susceptible to nucleophilic attack. The +M effect of the methoxy group donates electron density, slightly reducing the aldehyde's electrophilicity.
Indole Ring Nucleophilicity (at C3) Very LowHighThe nitro group deactivates the ring towards electrophilic aromatic substitution.[1][2] Conversely, the methoxy group activates the ring, making it highly reactive towards electrophiles.[4]
N-H Acidity IncreasedDecreasedThe electron-withdrawing nitro group stabilizes the resulting conjugate base (indolide anion), increasing the acidity of the N-H proton.[2] The electron-donating methoxy group destabilizes the anion, decreasing acidity relative to the nitro-substituted compound.

Experimental Validation: Comparative Wittig Olefination

To experimentally demonstrate the difference in aldehyde electrophilicity, a competitive Wittig reaction can be performed. The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[5][6] A more electrophilic aldehyde will react faster with the nucleophilic ylide.

Causality Behind Experimental Design

By reacting an equimolar mixture of the two indole aldehydes with a limited amount of the Wittig reagent, the product ratio will directly reflect the relative reaction rates. The compound with the more electrophilic aldehyde (5-Methyl-4-nitro-1H-indole-2-carbaldehyde) is expected to be consumed preferentially, yielding a higher proportion of its corresponding alkene product. This experimental design provides a self-validating internal standard, minimizing variations from external conditions.

G cluster_reactants Reactants cluster_reaction Competitive Reaction cluster_products Predicted Outcome NitroIndole 5-Methyl-4-nitro- 1H-indole-2-carbaldehyde ReactionVessel Toluene, 60°C, 3h NitroIndole->ReactionVessel MethoxyIndole 5-Methoxy-1H-indole- 2-carbaldehyde MethoxyIndole->ReactionVessel WittigReagent Ph3P=CHCO2Et (0.5 eq) WittigReagent->ReactionVessel NitroAlkene Nitro-Alkene Product (Major) ReactionVessel->NitroAlkene Faster Reaction MethoxyAlkene Methoxy-Alkene Product (Minor) ReactionVessel->MethoxyAlkene Slower Reaction Unreacted Unreacted Methoxy-Indole (Major remaining starting material) ReactionVessel->Unreacted

Fig 2. Workflow for the competitive Wittig reaction.
Protocol: Competitive Wittig Reaction
  • Preparation of Wittig Reagent: The stabilized ylide (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) is commercially available or can be prepared from ethyl bromoacetate and triphenylphosphine followed by deprotonation.

  • Reaction Setup: In a dry, argon-flushed round-bottom flask, dissolve 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq) and 5-Methoxy-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous toluene.

  • Initiation: Add (ethoxycarbonylmethylene)triphenylphosphorane (0.5 eq) to the solution. The use of a substoichiometric amount of the ylide is critical for the competition.

  • Reaction: Stir the mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over several hours.

  • Workup: After a set time (e.g., 3 hours), cool the reaction mixture, concentrate it under reduced pressure, and purify by silica gel column chromatography.

  • Analysis: Analyze the product mixture using ¹H NMR spectroscopy to determine the ratio of the two alkene products and the remaining starting materials.

Anticipated Results

The analysis is expected to show a significantly higher conversion of the nitro-substituted aldehyde into its corresponding alkene product compared to the methoxy-substituted aldehyde.

CompoundPredicted Conversion (%)Product Ratio (Nitro-alkene : Methoxy-alkene)
5-Methyl-4-nitro-1H-indole-2-carbaldehyde > 80% (of the 0.5 eq consumed)> 4 : 1
5-Methoxy-1H-indole-2-carbaldehyde < 20% (of the 0.5 eq consumed)

Experimental Validation: Electrophilic Bromination at C3

To probe the reactivity of the indole nucleus itself, an electrophilic aromatic substitution reaction, such as bromination, can be employed. The electron-rich C3 position of activated indoles reacts readily with electrophiles.

Causality Behind Experimental Design

This experiment highlights the profound impact of the substituents on the nucleophilic character of the indole ring. 5-Methoxy-1H-indole-2-carbaldehyde, with its electron-donating group, is predicted to undergo bromination at the C3 position under mild conditions. In stark contrast, the heavily deactivated ring of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde will be resistant to electrophilic attack and is expected to show no reaction under the same conditions.

Protocol: C3 Bromination
  • Reaction Setup: Prepare two separate dry, argon-flushed flasks. To Flask A, add 5-Methoxy-1H-indole-2-carbaldehyde (1.0 eq) in dichloromethane (DCM). To Flask B, add 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (1.0 eq) in DCM.

  • Reagent Addition: Cool both flasks to 0°C. To each flask, add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DCM dropwise.

  • Reaction: Stir the mixtures at 0°C for 1 hour, then allow them to warm to room temperature. Monitor the reactions by TLC.

  • Workup: Quench the reactions by adding aqueous sodium thiosulfate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and LC-MS to determine the extent of conversion and identify the products.

Anticipated Results

The results are expected to show a clear divergence in reactivity, as summarized below.

CompoundReagent/ConditionsPredicted Outcome
5-Methoxy-1H-indole-2-carbaldehyde NBS, DCM, 0°C to RTHigh conversion to 3-Bromo-5-methoxy-1H-indole-2-carbaldehyde.
5-Methyl-4-nitro-1H-indole-2-carbaldehyde NBS, DCM, 0°C to RTNo reaction. Starting material recovered quantitatively.

The following diagram illustrates the predicted difference in electrophilic substitution.

G Methoxy_SM 5-Methoxy-1H-indole-2-carbaldehyde NBS1 + NBS (Electrophile) Methoxy_SM->NBS1 Methoxy_Product 3-Bromo-5-methoxy- 1H-indole-2-carbaldehyde NBS1->Methoxy_Product  Reaction Occurs (Activated Ring) Nitro_SM 5-Methyl-4-nitro-1H-indole-2-carbaldehyde NBS2 + NBS (Electrophile) Nitro_SM->NBS2 No_Reaction No Reaction NBS2->No_Reaction  No Reaction (Deactivated Ring)

Fig 3. Predicted outcomes for electrophilic bromination.

Conclusion for the Field Professional

The reactivity of substituted indole-2-carbaldehydes is not arbitrary; it is governed by fundamental electronic principles.

  • 5-Methyl-4-nitro-1H-indole-2-carbaldehyde should be regarded as a substrate with a highly electrophilic aldehyde and a strongly deactivated aromatic ring. It is an ideal candidate for reactions involving nucleophilic addition or substitution at the aldehyde, while being robustly protected against electrophilic attack on the indole nucleus.

  • 5-Methoxy-1H-indole-2-carbaldehyde presents a contrasting profile: a highly nucleophilic indole ring (particularly at C3) and a moderately electrophilic aldehyde.[7] This molecule is well-suited for synthetic strategies that involve electrophilic functionalization of the indole core, while reactions at the aldehyde will proceed under standard conditions, albeit potentially slower than with electron-deficient analogues.

This comparative guide underscores the necessity of considering substituent effects in synthetic planning. By leveraging these predictable reactivity patterns, researchers can streamline route development, avoid undesirable side reactions, and efficiently access complex molecular targets.

References

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki Murakam. [Link]

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  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Figshare. [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications (RSC Publishing). [Link]

  • Phosphine-Promoted Synthesis of 9H-Pyrrolo[1,2-a]indole Derivatives via an γ-Umpolung Addition/Intramolecular Wittig Reaction. The Journal of Organic Chemistry. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI. [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. [Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. [Link]

  • Solved In the following reaction, an indole—specifically, | Chegg.com. [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

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  • A multicomponent reaction for modular assembly of indole-fused heterocycles. PMC. [Link]

  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations. The Journal of Physical Chemistry A. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

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  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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  • CHIRALLY N-SUBSTITUTED INDOLE-2-CARBALDEHYDES. PREPARATION AND USE IN ASYMMETRIC SYNTHESIS. Chemistry of Heterocyclic Compounds. [Link]

  • MBH reaction of N‐substituted indole‐2‐carboxaldehydes and utility of... ResearchGate. [Link]

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  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

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Validation

A Comparative Guide to the LC-MS Analysis and Fragmentation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of 5-Methyl-4-nitro-1H-indole-2-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, a potentially significant molecule in synthetic and medicinal chemistry. Drawing upon established principles for the analysis of nitroaromatic and indole-containing compounds, this document offers a robust, experimentally-grounded framework for its characterization. We will explore a detailed LC-MS protocol, predict fragmentation patterns based on related structures, and compare the technique with other analytical methodologies.

Introduction: The Significance of Analytical Rigor for Novel Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of a nitro group and a carbaldehyde function, as in 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, creates a molecule with unique electronic and chemical properties, making it a person of interest for further synthetic elaboration and biological screening. Accurate and reliable analytical methods are paramount for confirming the identity, purity, and metabolic fate of such novel entities. LC-MS, with its high sensitivity and specificity, stands out as a premier technique for this purpose.

A Proposed LC-MS/MS Methodology for Analysis

The following protocol is designed to achieve optimal separation and ionization of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, based on established methods for similar analytes.[3][4][5]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.

  • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.[5]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 1.7 µm) is recommended for the separation of small aromatic molecules.[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid (to promote protonation for positive ion mode).

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient elution is necessary to ensure good peak shape and resolution from potential impurities. A representative gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35-40 °C to ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a suitable starting point, as the indole nitrogen is readily protonated. Atmospheric Pressure Chemical Ionization (APCI) could also be effective, particularly for less polar analytes.[3][6][7]

  • Ionization Mode: Positive ion mode ([M+H]⁺). Negative ion mode should also be explored, as nitroaromatic compounds can be amenable to deprotonation or electron capture.[6][7]

  • Data Acquisition: Full scan mode to determine the parent ion m/z, followed by tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis and structural confirmation.[3][5]

  • Key Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve the best signal-to-noise ratio for the parent and fragment ions.

Data Presentation: Proposed LC-MS Parameters
ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)Excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase LC.
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% BEnsures elution and separation of the analyte.
Flow Rate 0.3 mL/minCompatible with standard 2.1 mm ID columns and ESI.
Ionization ESI PositiveIndole nitrogen is a site for protonation.
Scan Mode Full Scan & MS/MS (MRM)For identification and sensitive quantification.

Anticipated Fragmentation Patterns

The fragmentation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in the mass spectrometer is predicted to be influenced by the indole core, the nitro group, and the carbaldehyde substituent. The molecular weight of the compound (C10H8N2O3) is 204.18 g/mol . The expected protonated molecule in positive ESI-MS would be [M+H]⁺ at m/z 205.

The fragmentation pathway is likely to involve initial losses of small, stable molecules. Based on the fragmentation of 1H-Indole-2-carbaldehyde[8] and nitro-substituted indoles[1], we can propose the following key fragmentation steps:

  • Loss of CO: The aldehyde group can readily lose carbon monoxide (28 Da), a common fragmentation for aldehydes.

  • Loss of NO₂: The nitro group can be lost as a radical (46 Da).

  • Loss of NO: A nitro group can also undergo rearrangement and lose nitric oxide (30 Da).

  • Cleavage of the indole ring: Subsequent fragmentation can lead to the cleavage of the heterocyclic ring.

Mandatory Visualization: Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z 205 frag1 Loss of CO (-28) m/z 177 parent->frag1 frag2 Loss of NO₂ (-46) m/z 159 parent->frag2 frag3 Loss of NO (-30) m/z 175 parent->frag3 frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Proposed fragmentation pathway for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Data Presentation: Predicted Key Fragments
Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of Fragment
205177CO (28 Da)5-Methyl-4-nitro-1H-indole ion
205159NO₂ (46 Da)5-Methyl-1H-indole-2-carbaldehyde ion
205175NO (30 Da)Ion from rearrangement and loss of NO

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniqueAdvantagesDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.Potential for thermal degradation of the nitro group and the indole moiety in the injector port. Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS. Requires larger sample amounts.[8][9]
Infrared (IR) Spectroscopy Provides information about functional groups (e.g., C=O, N-H, NO₂).Does not provide molecular weight information or detailed structural connectivity.[8][9]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Useful for high-throughput screening and can be used for imaging. Nitro-indole derivatives themselves have been used as MALDI matrices.[10][11][12]Typically less suited for quantitative analysis compared to LC-MS.

LC-MS offers an unparalleled combination of sensitivity, selectivity, and structural information (through MS/MS) for a molecule like 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, making it the method of choice for both qualitative and quantitative analysis in complex matrices.

Conclusion

The analytical framework presented in this guide provides a comprehensive starting point for the reliable analysis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde using LC-MS. The proposed methodology, grounded in the established behavior of related indole and nitroaromatic compounds, offers a high degree of confidence in achieving robust and reproducible results. The predicted fragmentation patterns serve as a valuable reference for spectral interpretation and the development of sensitive and specific MRM methods. By integrating this LC-MS approach with other spectroscopic techniques, researchers can ensure the unambiguous characterization of this and other novel indole derivatives, accelerating their development in various scientific disciplines.

References

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  • Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127(8), 1027-1030. Retrieved from [Link]

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  • Wang, Y., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Müller, A., et al. (2019). Supplemental Material Supplemental Table S1. LC-MS/MS parameters used for the idenfitication of indolic metabolites. Frontiers. Retrieved from [Link]

  • Wang, Y., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed. Retrieved from [Link]

  • Rouillon, R., et al. (2013). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. Retrieved from [Link]

  • Unknown. (2015, January 20). LC-MS analysis of metabolites Basis of Chromatography. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9(1), 19280. Retrieved from [Link]

  • Oppong-Danquah, E., et al. (2021). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Molecules, 26(11), 3326. Retrieved from [Link]

  • Pachter, I. J., & Suld, G. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society, 80(15), 4095-4097. Retrieved from [Link]

  • Sharma, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(5), 753–759. Retrieved from [Link]

  • Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Retrieved from [Link]

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Comparative

Comparative Guide: Electron-Withdrawing Effects in Nitro-Indole Carbaldehydes

Taipei, Taiwan — March 25, 2026 | Technical Application Note Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry and organic synthesis. The introduction of a strongly electron-withdrawing nitro (–NO₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

Taipei, Taiwan — March 25, 2026 | Technical Application Note

Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry and organic synthesis. The introduction of a strongly electron-withdrawing nitro (–NO₂) group fundamentally alters the electronic landscape of the indole core. However, the specific placement of this group—most commonly at the 5- or 6-position—dictates entirely different reactivity profiles.

This guide provides an objective, data-driven comparison of 5-nitroindole-3-carbaldehyde and 6-nitroindole-3-carbaldehyde, detailing how positional isomerism influences their spectroscopic properties and dictates experimental workflows in drug discovery.

Mechanistic Rationale: Positional Electronic Distribution

The unfunctionalized indole ring is inherently electron-rich, with the nitrogen lone pair donating electron density (+M effect) into the aromatic system. This donation significantly reduces the electrophilicity of the C3-carbaldehyde group. The addition of a nitro group counteracts this via strong inductive (–I) and resonance (–M) effects, but the regiochemistry of the nitro group determines where the electron deficiency is localized.

  • 5-Nitro Isomer: The 5-position shares a para-like resonance relationship with the C3 position (via the C3a–C7a bridge). The –NO₂ group effectively pulls electron density away from the pyrrole ring, severely diminishing the nitrogen's ability to donate into the C3 carbonyl. This maximizes the partial positive charge (δ+) on the aldehyde carbon, making it highly reactive toward nucleophilic attack (e.g., Knoevenagel condensations)[1].

  • 6-Nitro Isomer: The 6-position is conjugated directly with the C2 position of the pyrrole ring. While it still exerts an inductive pull on the aldehyde, its primary resonance effect stabilizes negative charge development at C2. Consequently, 6-nitro derivatives are uniquely primed for regioselective C2-nucleophilic substitution and multi-component reactions (MCRs)[2],[3].

G N1 Indole-3-carbaldehyde Scaffold N2 5-Nitro Substitution (-I, -M effects) N1->N2 N3 6-Nitro Substitution (-I, -M effects) N1->N3 N4 Decreased +M from N1 Increased C3 δ+ N2->N4 Para-like to C3a N5 Conjugation with C2 Stabilized Intermediate N3->N5 Para-like to C2 N6 Enhanced C3 Electrophilicity N4->N6 Drives Condensation N7 Enhanced C2 Nucleophilic Attack N5->N7 Drives Substitution

Logical flow of positional electron-withdrawing effects on indole reactivity.

Quantitative Spectroscopic Data

The electronic variations between the isomers are directly observable via NMR spectroscopy. The deshielding effect of the nitro group shifts the aldehyde protons and carbons downfield compared to the unsubstituted parent compound.

Compound¹H NMR (CHO, ppm)¹³C NMR (CHO, ppm)Primary Reactive SiteDominant Application
Indole-3-carbaldehyde ~9.90~185.0C3 (Moderate)General building block
5-Nitroindole-3-carbaldehyde 10.02[4]185.3 – 185.9[1]C3 (Highly Electrophilic)Knoevenagel condensations[1]
6-Nitroindole-3-carbaldehyde ~10.20~186.0[2]C2 (Nucleophilic Susceptibility)C2-substitution / MCRs[2],[3]

Note: NMR values are referenced in DMSO-d₆. The C6-nitro group strongly deshields the adjacent C7 proton (~8.9 ppm, doublet) and the C2 proton (~8.5 ppm, singlet)[2].

Self-Validating Experimental Protocols

To leverage these distinct electronic profiles, the following optimized protocols demonstrate how to harness the specific reactivity of each isomer. Every step is designed as a self-validating system to ensure high scientific integrity.

Protocol A: Knoevenagel Condensation (Exploiting C3 Electrophilicity in 5-Nitro Isomers)

Objective: Synthesize a highly conjugated indolyl-rhodanine derivative for biological screening[1].

  • Reagent Assembly: Combine 5-nitroindole-3-carbaldehyde (1.0 equiv) and rhodanine (1.2 equiv) in anhydrous toluene (0.2 M).

    • Causality: Toluene is a non-polar, high-boiling solvent that allows for the azeotropic removal of water, which is thermodynamically critical for driving the condensation equilibrium forward.

  • Base Catalysis: Add a catalytic amount of piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).

    • Causality: Piperidine (pKa ~11) deprotonates the active methylene of rhodanine to form the nucleophilic enolate. Acetic acid forms a buffer system (piperidinium acetate) that prevents the degradation of the base-sensitive indole core while simultaneously protonating the intermediate alkoxide to facilitate dehydration.

  • Thermal Condensation: Reflux the mixture at 110 °C for 4–6 hours using a Dean-Stark apparatus.

    • Causality: The continuous physical removal of the water byproduct forces the reversible aldol-type addition into the irreversible elimination phase, ensuring high yields of the target alkene.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aldehyde spot (UV active, 254 nm) indicates completion. Validate the (Z)-isomer geometry via ¹H NMR by confirming the disappearance of the 10.02 ppm aldehyde singlet and the appearance of the characteristic vinylic methine singlet downfield.

Protocol B: Regioselective C2-Nucleophilic Substitution (Exploiting C2 Activation in 6-Nitro Isomers)

Objective: Exploit the C2-electrophilicity of 1-methoxy-6-nitroindole-3-carbaldehyde to synthesize 2,3,6-trisubstituted indoles[3].

  • Substrate Activation: Dissolve 1-methoxy-6-nitroindole-3-carbaldehyde in anhydrous THF under an inert argon atmosphere.

    • Causality: The 1-methoxy group serves as an excellent leaving group, while the 6-nitro group provides the necessary resonance (–M) stabilization for the incoming negative charge at C2. THF ensures the solubility of the organic nucleophiles.

  • Nucleophile Addition: Slowly add the desired nucleophile (e.g., secondary amine) at 0 °C, then allow the system to warm to room temperature.

    • Causality: The lower initial temperature controls the exothermic nucleophilic attack and prevents competitive attack at the C3 aldehyde, ensuring strict regioselectivity at the C2 position.

  • Aromatization/Elimination: Stir for 2 hours. The reaction proceeds via an addition-elimination mechanism.

    • Causality: The thermodynamic driving force is the expulsion of the methoxy leaving group to restore the fully conjugated, aromatic indole system, making the substitution irreversible[3].

  • Self-Validation: Isolate the product via flash chromatography. Validate the reaction by the disappearance of the ~4.0 ppm methoxy singlet in the ¹H NMR spectrum, while confirming the retention of the C3 aldehyde peak at ~186 ppm in the ¹³C NMR spectrum[2].

Experimental Workflow Diagram

G S1 1. Reagent Assembly Nitroindole-CHO + Nucleophile S2 2. Buffer/Catalysis Tune pH for Enolate/Imine S1->S2 Causality: Activation S3 3. Thermal Condensation Reflux in Toluene (110°C) S2->S3 Causality: Kinetics S4 4. Equilibrium Shift Dean-Stark Water Removal S3->S4 Causality: Thermodynamics S5 5. Orthogonal Validation 1H NMR & LC-MS S4->S5 Causality: Verification

Self-validating experimental workflow for aldehyde condensation reactions.

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Validation

A Comparative Guide to the Spectroscopic Validation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous structural validation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde following its synthesis. As a crucial h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous structural validation of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde following its synthesis. As a crucial heterocyclic building block in medicinal chemistry and materials science, ensuring its identity and purity is paramount for the reliability of downstream applications. This document moves beyond mere procedural descriptions to explain the underlying principles and rationale for each analytical choice, offering a robust, self-validating framework for researchers, scientists, and drug development professionals.

The validation process is not a linear checklist but an integrated strategy. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, which, when combined, offers definitive proof of structure.

The Spectroscopic Triad: An Integrated Approach

No single technique is sufficient for complete validation. A multi-faceted approach is essential to confirm the molecular framework, the presence of key functional groups, and the overall molecular weight and formula.[1][2] The synergy of NMR, IR, and MS provides a comprehensive characterization that is scientifically sound and meets rigorous standards for publication and regulatory submission.[3][4]

Our validation workflow begins with the crude synthetic product and proceeds through purification and a strategic sequence of spectroscopic analyses to yield a fully characterized compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis of 5-Methyl-4-nitro-1H- indole-2-carbaldehyde Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Framework) IR->NMR Preliminary Confirmation MS->NMR Final Validated Structure & Purity Assessment NMR->Final

Caption: General workflow for the spectroscopic validation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, both ¹H and ¹³C NMR are indispensable.

Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing us to map the molecule's unique atomic arrangement.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR reveals the number of distinct proton environments, their electronic nature, and their proximity to neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~12.5 Broad Singlet NH -1 Indole N-H protons are typically deshielded and exchangeable.[5]
~9.90 Singlet CH O Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group.[6]
~8.10 Doublet H -7 deshielded by the anisotropic effect of the C=C bond and the adjacent nitro group.
~7.65 Singlet H -3 The C3-proton of an indole-2-carbaldehyde appears as a singlet in a downfield region.[6]
~7.50 Doublet H -6 Coupled to H-7, its chemical shift is influenced by the adjacent methyl group.

| ~2.60 | Singlet | CH ₃-5 | Methyl group protons on an aromatic ring typically appear in this region.[7] |

Note: Predictions are based on analysis of similar indole derivatives and known substituent effects. Actual values may vary.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of non-equivalent carbon atoms and information about their hybridization and electronic environment (e.g., C=O, C-NO₂, aromatic C, aliphatic C).[8]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~183.0 C HO Aldehyde carbonyl carbons are strongly deshielded.[6]
~142.0 C -4 Carbon bearing the nitro group is significantly deshielded and often shows reduced intensity.
~139.0 C -7a A quaternary carbon in the indole ring system.
~137.5 C -2 The carbon attached to the aldehyde group.[6]
~130.0 C -5 Carbon bearing the methyl group.
~125.0 C -6 Aromatic CH carbon.
~120.0 C -7 Aromatic CH carbon.
~116.0 C -3a Quaternary carbon at the ring junction.
~115.0 C -3 Aromatic CH carbon adjacent to the aldehyde-bearing carbon.[6]

| ~20.0 | C H₃ | Aliphatic methyl carbon.[7] |

Note: These are estimated values. Unambiguous assignment often requires 2D NMR techniques like HSQC and HMBC.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The deuterated solvent is crucial to avoid large solvent signals and to provide a lock for the spectrometer.[6]

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum first, optimizing spectral width, number of scans, and relaxation delay. Subsequently, acquire a broadband-decoupled ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of ¹³C.[6][8]

  • Processing: Apply Fourier transformation to the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) as an internal reference.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each functional group has a characteristic absorption frequency.

Causality Behind the Technique: The energy required to excite a specific bond vibration corresponds to a particular wavelength of IR radiation. By scanning a range of wavelengths and measuring absorption, we can generate a spectrum that acts as a molecular fingerprint, confirming the presence of key structural motifs.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3350-3400 N-H Stretch Indole N-H Confirms the presence of the indole ring N-H group.[9][10]
~2850 & ~2750 C-H Stretch Aldehyde C-H A pair of peaks (Fermi doublet) characteristic of an aldehyde.
~1670-1690 C=O Stretch Aldehyde C=O Strong absorption confirming the carbonyl group, conjugated to the indole ring.
~1520 & ~1340 N-O Asymmetric & Symmetric Stretch Nitro Group (-NO₂) Two strong bands confirming the presence of the nitro substituent.

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Indicates the aromatic nature of the indole core.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[11]

  • Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.[11]

  • Acquisition: Apply pressure using the instrument's clamp to ensure good contact. Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[11]

  • Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks corresponding to the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Causality Behind the Technique: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions, which provide structural information.[6]

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₀H₈N₂O₃

  • Exact Mass: 204.0535

  • Molecular Weight: 204.18 g/mol

m/z ValueIonSignificance
204[M]⁺˙Molecular ion peak, confirming the molecular weight.
203[M-H]⁺Loss of a hydrogen atom, often from the aldehyde.
187[M-OH]⁺Loss of a hydroxyl radical, potentially after rearrangement.
158[M-NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatics.[12]
130[M-NO₂-CO]⁺Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment.
Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small quantity of the purified solid is introduced into the instrument via a direct insertion probe. The sample is heated under high vacuum to induce vaporization.[6]

  • Ionization: The gaseous molecules are passed through a beam of 70 eV electrons, causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.[6]

  • Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative abundance against m/z. For HRMS, the instrument's high resolving power allows for the determination of the exact mass, enabling confirmation of the elemental formula.

G cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data struct 5-Methyl-4-nitro-1H-indole-2-carbaldehyde MW = 204.18 C₁₀H₈N₂O₃ NMR_H ¹H NMR Aldehyde-H (~9.9 ppm) Aromatic-H's (7.5-8.1 ppm) Methyl-H's (~2.6 ppm) NH (~12.5 ppm) struct:f0->NMR_H:p1 CHO struct:f0->NMR_H:p2 struct:f0->NMR_H:p3 struct:f0->NMR_H:p4 NMR_C ¹³C NMR C=O (~183 ppm) Aromatic-C's (115-142 ppm) Methyl-C (~20 ppm) struct:f0->NMR_C:c1 struct:f0->NMR_C:c2 struct:f0->NMR_C:c3 IR IR Bands (cm⁻¹) C=O Stretch (~1680) N-O Stretch (~1520, 1340) N-H Stretch (~3350) struct:f0->IR:ir1 struct:f0->IR:ir2 NO₂ struct:f0->IR:ir3 NH MS Mass Spectrum Molecular Ion [M]⁺˙ at m/z 204 Fragment [M-NO₂]⁺ at m/z 158 struct:f0->MS:ms2 struct:f1->MS:ms1

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in Suzuki-Miyaura Couplings

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a myr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a myriad of biologically active natural products and synthetic drugs underscores the importance of efficient and versatile methods for its functionalization. Among the arsenal of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability in constructing C-C bonds. This guide provides an in-depth analysis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde as a substrate in this pivotal reaction, comparing its performance with other functionalized indoles to offer a data-driven perspective for researchers in the field.

The Rationale: Understanding the Role of Substituents in Suzuki-Miyaura Couplings

The success of a Suzuki-Miyaura coupling is intricately linked to the electronic properties of the coupling partners. The reaction generally proceeds more efficiently when the aryl halide is electron-deficient, as this facilitates the rate-determining oxidative addition step to the Pd(0) catalyst. Conversely, electron-rich boronic acids tend to accelerate the transmetalation step.

The target molecule, 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, presents a unique combination of substituents that influence its reactivity:

  • 4-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly decreases the electron density of the indole ring system. This electronic pull is anticipated to render a corresponding halo-indole a highly effective electrophilic partner in the Suzuki-Miyaura coupling.

  • 2-Carbaldehyde Group: The aldehyde functionality is also electron-withdrawing, further enhancing the electrophilicity of the indole core. However, aldehydes can sometimes lead to side reactions under basic conditions or interact with the catalyst, necessitating careful optimization of the reaction parameters.

  • 5-Methyl Group: In contrast, the methyl group is weakly electron-donating. Its impact on the overall electronic nature of the substrate is likely to be modest compared to the strong withdrawing effects of the nitro and aldehyde groups.

This guide will benchmark the performance of a halo-substituted version of our target molecule against simpler indole derivatives to elucidate the practical implications of these electronic effects.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear and objective comparison, we have collated experimental data for the Suzuki-Miyaura coupling of various 5-bromoindoles with phenylboronic acid. While direct comparative studies are scarce, the following table summarizes representative yields achieved under similar reaction conditions, allowing for a qualitative assessment of the influence of different substituents.

Indole SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indolePd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃MeCN/H₂O371895[1]
5-Bromo-1H-indole-2-carbaldehydePdCl₂(dppf) (3-5)dppfK₂CO₃Dioxane/H₂O90-(Implied Good)[2]
5-Bromo-1,3,3-trimethyl-indoline derivativePd(PPh₃)₄ (7)PPh₃Cs₂CO₃Ethanol100 (MW)0.5-0.785-95[3]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)dppfK₂CO₃DME80295[4][5]

Note: The data for 5-bromo-1H-indole-2-carbaldehyde is based on a troubleshooting guide, which suggests a general protocol for a successful reaction without specifying a precise yield under those exact conditions. The indazole and indoline examples are included to provide context for the coupling of related N-heterocycles.

The Catalytic Cycle and Experimental Workflow

To appreciate the intricacies of the Suzuki-Miyaura coupling, it is essential to understand its mechanism and the corresponding experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Halo-indole, Boronic Acid, and Base start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromoindole derivative and can be adapted for 5-bromo-5-methyl-4-nitro-1H-indole-2-carbaldehyde.

Materials:

  • 5-Bromoindole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.5-2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), finely ground

  • Acetonitrile (MeCN) and Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 5-bromoindole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of acetonitrile and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in a small amount of the degassed solvent mixture. Add the catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Accessibility of Starting Materials

The viability of a synthetic route also depends on the availability of the starting materials. While 5-bromoindole and many of its simple derivatives are commercially available, highly functionalized substrates such as 5-bromo-5-methyl-4-nitro-1H-indole-2-carbaldehyde would likely require a multi-step synthesis. The synthesis would typically involve the nitration of a suitable 5-methylindole precursor, followed by bromination and formylation. Researchers should consider the synthetic effort required to obtain the starting halo-indole when planning their synthetic strategy.

Conclusion

5-Methyl-4-nitro-1H-indole-2-carbaldehyde, when appropriately halogenated, is poised to be an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the nitro and aldehyde groups should activate the indole ring towards oxidative addition, a key step in the catalytic cycle. While the aldehyde functionality may require careful optimization of reaction conditions to avoid side reactions, the available data on related systems suggests that high yields of the desired biaryl products can be achieved. This guide provides a solid foundation for researchers to embark on the synthesis of novel and complex indole derivatives, leveraging the power of the Suzuki-Miyaura reaction.

References

  • Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18326–18329. [Link][6]

  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(2), 98-106. [Link][3]

  • Muscia, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3948-3960. [Link][4]

  • Wikipedia. (2023). Suzuki reaction. [Link][7]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link][8]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][9]

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Comparative

GC-MS vs LC-MS for detecting 5-Methyl-4-nitro-1H-indole-2-carbaldehyde impurities

Analytical Strategies for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: GC-MS vs. LC-MS for Impurity Profiling As a Senior Application Scientist, I frequently evaluate analytical platforms for complex heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: GC-MS vs. LC-MS for Impurity Profiling

As a Senior Application Scientist, I frequently evaluate analytical platforms for complex heterocyclic building blocks. 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (CAS 61149-55-1) is a highly functionalized intermediate critical in medicinal chemistry[1]. Detecting trace impurities in this compound—such as positional isomers, oxidation products, and unreacted precursors—requires a rigorous understanding of its physicochemical behavior.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for profiling impurities in this specific indole derivative, explaining the causality behind every experimental choice.

Physicochemical Causality: The "Why" Behind the Analytics

To design a robust analytical method, we must first deconstruct the molecule’s structural liabilities:

  • The Indole N-H (Hydrogen Bonding): The secondary amine in the indole ring is a strong hydrogen bond donor. In gas chromatography, this N-H group interacts aggressively with residual silanol groups on the stationary phase, leading to severe peak tailing and irreversible adsorption[2].

  • The Nitro Group (Thermal Lability): Nitroaromatics are notoriously sensitive to high temperatures. At standard GC inlet temperatures (250–300 °C), the strongly electron-withdrawing 4-nitro group—sterically hindered by the adjacent 5-methyl group—can undergo thermal decomposition (e.g., loss of NO or NO₂), creating artifactual impurity peaks[3],[4].

  • The Aldehyde Group (Auto-Oxidation): Aldehydes readily oxidize upon exposure to air. The primary degradation product of this compound is 5-methyl-4-nitro-1H-indole-2-carboxylic acid. This carboxylic acid is highly polar and non-volatile, rendering it invisible to direct GC-MS analysis without extensive derivatization[3].

Mechanistic Comparison: GC-MS vs. LC-MS

GC-EI-MS: The Hard Ionization Approach

GC-MS utilizes Electron Ionization (EI) at 70 eV, providing highly reproducible, library-searchable fragmentation patterns. However, due to the thermal lability and polarity of 5-methyl-4-nitro-1H-indole-2-carbaldehyde, direct injection is analytically invalid . The compound must undergo silylation (e.g., with BSTFA) to mask the N-H group, replacing it with a trimethylsilyl (TMS) ether. While this improves volatility, the risk of thermal degradation of the nitro group remains a systemic vulnerability[4].

UPLC-ESI-HRMS: The Soft Ionization Standard

LC-MS is the gold standard for this molecule. Electrospray Ionization (ESI) is a "soft" technique that preserves the intact molecular ion ( [M+H]+ or [M−H]− ). Because the separation occurs at near-ambient temperatures, thermal degradation is entirely bypassed. Furthermore, LC-MS allows for the direct detection of the highly polar carboxylic acid oxidation product.

For positional isomers (e.g., distinguishing the 4-nitro target from a 6-nitro synthetic impurity), standard C18 columns often fail due to the isomers' identical mass and similar hydrophobicity. Instead, a Pentafluorophenyl (PFP) stationary phase is required. The PFP column provides orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrogen bonding, which are exquisitely sensitive to the spatial arrangement of the nitro group on the indole core.

Quantitative Performance Comparison

ParameterGC-EI-MS (Derivatized)UPLC-ESI-HRMS (Direct)
Sample Preparation Complex (Requires anhydrous silylation)Simple (Dilute & Shoot in MeOH/H₂O)
Thermal Degradation Risk High (Inlet > 220°C risks NO₂ loss)None (Analyzed at 40°C)
Positional Isomer Resolution Moderate (Dependent on boiling point shifts)Excellent (Using PFP π−π interactions)
Detection of Acid Impurity Poor (Requires aggressive di-derivatization)Excellent (High sensitivity in ESI-Negative)
Ionization & Identification Hard (70 eV EI, highly fragmented)Soft (Exact mass, intact molecular ion)
Typical LOQ 0.05% (Area/Area)0.01% (Area/Area)

Analytical Decision Workflow

G Sample 5-Methyl-4-nitro-1H-indole-2-carbaldehyde (Target API / Intermediate) PropCheck Physicochemical Assessment (Thermal Lability & Polarity) Sample->PropCheck GC_Path GC-MS Pathway (Volatile/Derivatized) PropCheck->GC_Path Requires Volatility LC_Path LC-MS Pathway (Polar/Labile) PropCheck->LC_Path Direct Injection Deriv Silylation (BSTFA) Mask Indole N-H GC_Path->Deriv LC_Column UPLC Separation (PFP Column for Isomers) LC_Path->LC_Column GC_Analysis EI-MS (70 eV) Structural Fragmentation Deriv->GC_Analysis Outcome Impurity Identification & Quantification GC_Analysis->Outcome LC_Analysis ESI-HRMS Exact Mass & Isotope Profiling LC_Column->LC_Analysis LC_Analysis->Outcome

Analytical decision matrix for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde impurity profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies below are designed as self-validating systems , meaning the protocol inherently tests its own efficacy before data acquisition is accepted.

Protocol 1: GC-EI-MS with In-Situ Derivatization

Use this protocol only when investigating volatile, non-polar synthetic precursors.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous Acetonitrile. Add 50 µL of BSTFA containing 1% TMCS.

  • Derivatization: Incubate the vial at 70 °C for 30 minutes to ensure complete silylation of the indole N-H.

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Inlet: 220 °C (Deliberately kept low to minimize nitro group degradation)[4].

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions: EI mode at 70 eV; scan range m/z 50–400.

  • Self-Validation Check (Critical): Before analyzing impurities, extract the ion chromatograms for m/z 276 (the N-TMS derivative) and m/z 204 (the underivatized target). The system is only valid if the peak area ratio of 276:204 is > 100:1. If underivatized target is detected, it indicates moisture contamination or incomplete reaction, which will cause false-positive degradation peaks.

Protocol 2: UPLC-ESI-HRMS for Comprehensive Profiling

This is the recommended protocol for complete impurity profiling, including isomers and oxidation products.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol/Water (50:50, v/v). No derivatization required.

  • UPLC Conditions:

    • Column: Waters Acquity UPLC CSH PFP (1.7 µm, 2.1 × 100 mm). Causality: The fluorinated phase is mandatory to separate positional isomers of nitroindoles.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40 °C.

  • HRMS Conditions: High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). Run in polarity switching mode (ESI+ and ESI-). The carboxylic acid impurity ionizes preferentially in ESI- as [M−H]− .

  • Self-Validation Check (Critical): Inject a system suitability standard containing a 1:1 mixture of the target (4-nitro) and a known positional isomer (e.g., 5-methyl-6-nitro-1H-indole-2-carbaldehyde). The run is only valid if the chromatographic resolution ( Rs​ ) between the two isomers is > 1.5. If Rs​<1.5 , the π−π interactions are failing, and the mobile phase or column must be replaced.

Conclusion & Strategic Recommendations

For the detection of impurities in 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, LC-MS is unequivocally superior to GC-MS . The inherent thermal lability of the nitro group and the high polarity of the indole N-H and carboxylic acid degradants make GC-MS prone to artifact generation and incomplete profiling. By utilizing UPLC coupled with a PFP stationary phase and ESI-HRMS, researchers can achieve baseline resolution of positional isomers and accurately quantify trace oxidation products without the systemic risks of thermal degradation.

References

  • BenchChem. A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. (Details the thermal lability and positional isomer challenges inherent to nitroindole derivatives). 3

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. (Provides validated GC/MS parameters for nitroindole intermediates). 4

  • PubChem (National Institutes of Health). Indole-2-carboxaldehyde | C9H7NO | CID 96389. (Authoritative physicochemical property database). 2

  • BLD Pharm. 61149-55-1 | 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. (Commercial specifications and analytical documentation). 1

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde

This guide provides essential safety and operational protocols for the handling and disposal of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. The procedural recommendations outlined herein are predicated on the known hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for the handling and disposal of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. The procedural recommendations outlined herein are predicated on the known hazards of structurally analogous nitro-aromatic and indole-based compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to personal protective equipment (PPE) and handling is mandated to ensure the utmost safety in the laboratory environment.

The core principle of this guide is the implementation of a multi-layered safety strategy that prioritizes engineering controls, supplemented by rigorous adherence to PPE protocols and safe work practices. This document is intended for researchers, scientists, and drug development professionals actively engaged in the use of this compound.

Hazard Analysis and Risk Mitigation

The "Hierarchy of Controls" is a fundamental concept in chemical safety that should guide all laboratory operations. This framework prioritizes control methods from most to least effective:

  • Elimination/Substitution: Not applicable in this context, as the use of the compound is required.

  • Engineering Controls: The primary method for exposure reduction. All work with solid and dissolved forms of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde must be conducted in a certified chemical fume hood.

  • Administrative Controls: Establishing safe work practices, clear protocols, and providing thorough training to all personnel.

  • Personal Protective Equipment (PPE): The final barrier of protection, to be used in conjunction with all other control measures.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing direct contact with 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shield.Two pairs of nitrile gloves (double-gloving).Fully-buttoned laboratory coat with tight-fitting cuffs.A NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of fine particulates.[1][5]
Dissolution and Solution Handling Chemical splash goggles.Nitrile gloves.Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Reaction Monitoring and Work-up Chemical splash goggles.Nitrile gloves.Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile gloves.Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.

Causality of PPE Choices:

  • Eye and Face Protection: Chemical splash goggles provide a seal around the eyes to protect against splashes and airborne particles.[5] A face shield offers a secondary layer of protection for the entire face during operations with a higher risk of splashing, such as weighing and aliquoting.

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving is recommended when handling the solid compound to provide an extra layer of protection against potential tears or contamination during glove removal. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[6]

  • Body Protection: A flame-resistant lab coat with full front closure and tight cuffs prevents skin contact and protects personal clothing.[5]

  • Respiratory Protection: The solid form of the compound can become airborne during handling, posing an inhalation risk. An N95 respirator provides effective protection against particulate matter.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational workflow is crucial for ensuring safety and experimental reproducibility. The following protocols for handling and disposal must be followed without deviation.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above before approaching the fume hood.

Step-by-Step Handling Procedure
  • Weighing the Compound:

    • Use a disposable weigh boat to avoid cross-contamination.

    • Handle the solid with care to minimize the generation of dust.

    • If transferring the solid, use a dedicated spatula and decontaminate it after use.

  • Preparing Solutions:

    • Slowly add the solid compound to the solvent to prevent splashing.

    • Ensure the vessel is appropriately sized to avoid overfilling.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a general-purpose laboratory cleaner.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Improper disposal of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde and its associated waste can pose a risk to human health and the environment.

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

Visual Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and action sequences for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_solid Solid Handling cluster_liquid Liquid Handling cluster_action Execution Phase start Identify Task: Handling 5-Methyl-4-nitro-1H-indole-2-carbaldehyde assess_form Assess Physical Form of Compound start->assess_form solid Solid Form assess_form->solid Solid liquid Liquid Form (Solution) assess_form->liquid Liquid ppe_solid Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield - N95 Respirator solid->ppe_solid Weighing/Aliquoting proceed Proceed with Task in Certified Fume Hood ppe_solid->proceed ppe_liquid Required PPE: - Nitrile Gloves - Lab Coat - Goggles liquid->ppe_liquid Dissolution/Reaction ppe_liquid->proceed

Caption: PPE selection workflow for handling 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final Final Disposal start Waste Generated from Handling 5-Methyl-4-nitro-1H-indole-2-carbaldehyde waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids: Gloves, Weigh Boats, Paper Towels waste_type->solid_waste Solid liquid_waste Contaminated Liquids: Unused Solutions, Reaction Mixtures waste_type->liquid_waste Liquid solid_disposal Place in Labeled Hazardous Solid Waste Bag solid_waste->solid_disposal final_disposal Arrange for Pickup by Environmental Health & Safety solid_disposal->final_disposal liquid_disposal Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_disposal liquid_disposal->final_disposal

Caption: Waste disposal workflow for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.

Conclusion

The safe handling of novel chemical entities like 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is paramount in a research and development setting. By adopting a cautious approach grounded in the principles of the hierarchy of controls and adhering strictly to the PPE, operational, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 5-methyl-4-nitrothiophene-2-carbaldehyde — Chemical Substance Information.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-furaldehyde.
  • Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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